molecular formula C22H26N2O4 B12864158 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

Cat. No.: B12864158
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-XALDAAHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19-,21-,22-/m0/s1

InChI Key

FGSDKFHHOWCXOD-XALDAAHSSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action for N1-Methoxymethyl picrinine?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of the medicinal plant Alstonia scholaris, remains a compound with a largely uncharacterized mechanism of action within the scientific community. Despite its identification and availability as a research chemical, in-depth studies detailing its specific biological targets, signaling pathways, and quantitative pharmacological data are conspicuously absent from publicly available scientific literature.

N1-Methoxymethyl picrinine belongs to the picrinine-type monoterpenoid indole alkaloids, a class of natural products known for their diverse biological activities. It is a derivative of the more extensively studied parent compound, picrinine.

The Parent Compound: Picrinine's Anti-Inflammatory Profile

Research into picrinine has shed some light on its potential therapeutic effects. In vitro studies have indicated that picrinine exhibits anti-inflammatory activity.[1][2] The primary mechanism attributed to this effect is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2]

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a critical component of the inflammatory response. The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, picrinine can theoretically reduce the production of leukotrienes, thereby mitigating inflammatory processes.

Below is a simplified representation of the proposed anti-inflammatory action of picrinine.

Picrinine_MOA Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX substrate Leukotrienes Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation promotes Picrinine Picrinine Picrinine->Five_LOX inhibits Five_LOX->Leukotrienes catalysis

Caption: Proposed Mechanism of Picrinine

The Knowledge Gap for this compound

While the activity of picrinine provides a potential starting point, it is crucial to emphasize that the addition of a methoxymethyl group at the N1 position can significantly alter the pharmacological properties of the molecule. Such chemical modifications can affect a compound's solubility, membrane permeability, metabolic stability, and affinity for its biological targets.

Currently, there is a notable absence of published research that specifically investigates the following for this compound:

  • Quantitative Biological Data: There is no available data on its potency or efficacy, such as IC50, EC50, Ki, or Kd values, against any specific biological target.

  • Identified Signaling Pathways: Beyond speculation based on its parent compound, the signaling pathways modulated by this compound have not been elucidated.

Future Directions

The structural relationship between this compound and picrinine suggests that investigating its effects on the 5-lipoxygenase pathway would be a logical first step for future research. However, comprehensive screening against a broader range of biological targets is necessary to fully understand its mechanism of action and potential therapeutic applications.

Researchers and drug development professionals interested in this compound would need to conduct foundational research, including in vitro and in vivo studies, to establish its pharmacological profile. Until such studies are published, the mechanism of action of this compound will remain speculative.

References

An In-depth Technical Guide to the N1-Methoxymethyl Picrinine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to N1-methoxymethyl picrinine (B199341), an akuammiline-type monoterpenoid indole (B1671886) alkaloid (MIA) isolated from the medicinal plant Alstonia scholaris. While significant strides have been made in elucidating the broader MIA pathways, the specific enzymatic steps culminating in N1-methoxymethyl picrinine are still an active area of research. This document synthesizes the available literature to present a putative pathway, highlights key enzymatic transformations, and provides detailed experimental protocols relevant to its study.

Introduction to Picrinine and its Derivatives

Picrinine is a complex, cage-like monoterpenoid indole alkaloid belonging to the akuammiline (B1256633) family.[1] These alkaloids are characterized by their intricate polycyclic structures and are of significant interest due to their potential biological activities.[2][3] this compound is a derivative of picrinine that has been isolated from the leaves of Alstonia scholaris.[1][4][5][6][7] The biosynthesis of these complex molecules originates from the general MIA pathway, which involves the condensation of tryptamine (B22526) and secologanin (B1681713).[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the central precursor, strictosidine (B192452).

  • Conversion of strictosidine to the key intermediate, geissoschizine, and subsequent transformation to the akuammiline scaffold of picrinine.

  • Modification of the picrinine core to yield this compound.

The following diagram illustrates the proposed overall biosynthetic pathway:

This compound Biosynthesis cluster_0 General Monoterpenoid Indole Alkaloid Pathway cluster_1 Akuammiline Alkaloid Biosynthesis cluster_2 Final Modification Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Strictosidine β-D-glucosidase, Geissoschizine Synthase Picrinine Picrinine Geissoschizine->Picrinine Multiple Enzymatic Steps (Cytochrome P450s) N1_Methoxymethyl_Picrinine N1-Methoxymethyl Picrinine Picrinine->N1_Methoxymethyl_Picrinine Putative N1-Methoxymethyltransferase (Uncharacterized)

Figure 1: Proposed biosynthetic pathway of this compound.

The biosynthesis of all monoterpenoid indole alkaloids begins with the formation of strictosidine from the condensation of tryptamine (derived from the shikimate pathway) and secologanin (derived from the methylerythritol phosphate (B84403) or mevalonate (B85504) pathway). This reaction is catalyzed by Strictosidine Synthase (STR) . Strictosidine is then deglycosylated by Strictosidine β-D-glucosidase (SGD) to form a reactive aglycone, which is subsequently converted to 19-E-geissoschizine by Geissoschizine Synthase (GS) .[2][8][9]

Geissoschizine is a critical branch-point intermediate in MIA biosynthesis.[8][10][11] The formation of the characteristic cage-like structure of akuammiline alkaloids, including picrinine, from geissoschizine is believed to involve a series of complex oxidative rearrangements catalyzed by cytochrome P450 enzymes.[8][10][12] While the precise enzymatic sequence leading to picrinine has not been fully elucidated, recent studies on related alkaloids suggest the involvement of enzymes homologous to geissoschizine oxidase and sarpagan bridge enzyme, which catalyze intramolecular C-C bond formations.[8][12]

The following diagram illustrates the logical workflow for identifying the enzymes involved in the conversion of geissoschizine to picrinine:

Experimental Workflow for Enzyme Discovery Start Hypothesize Candidate Enzymes (e.g., Cytochrome P450s from Alstonia scholaris) Cloning Gene Cloning and Heterologous Expression (e.g., in yeast or E. coli) Start->Cloning Assay In Vitro Enzyme Assays with Geissoschizine as Substrate Cloning->Assay Analysis Product Identification using LC-MS and NMR Assay->Analysis Confirmation In Planta Gene Silencing (VIGS) to Confirm Function Analysis->Confirmation Elucidation Pathway Elucidation Confirmation->Elucidation

Figure 2: Workflow for the discovery of enzymes in the picrinine pathway.

The terminal step in the proposed pathway is the addition of a methoxymethyl group to the N1 position of the indole ring of picrinine. As of the latest available research, the specific enzyme responsible for this transformation, a putative N1-methoxymethyltransferase , has not been characterized.

It is important to note that a related enzyme, Picrinine N-Methyltransferase (PiNMT) , has been identified and characterized from Vinca minor and Rauvolfia serpentina.[13] This enzyme catalyzes the N-methylation of picrinine to form N-methylpicrinine (also known as ervincine). It is plausible that a homologous enzyme in Alstonia scholaris could be responsible for the N1-methoxymethylation, or that a different class of enzyme performs this modification. The elucidation of this final step remains a key area for future research.

The relationship between picrinine and its known and putative derivatives is depicted below:

Picrinine Modifications Picrinine Picrinine N_Methylpicrinine N-Methylpicrinine (Ervincine) Picrinine->N_Methylpicrinine Picrinine N-Methyltransferase (PiNMT) N1_Methoxymethyl_Picrinine This compound Picrinine->N1_Methoxymethyl_Picrinine Putative N1-Methoxymethyltransferase (Uncharacterized)

Figure 3: Known and putative enzymatic modifications of picrinine.

Quantitative Data

Currently, there is limited quantitative data available for the enzymes in the this compound biosynthetic pathway. The kinetic parameters for the characterized Picrinine N-Methyltransferase (PiNMT) have been determined, but specific values for Km and Vmax are not consistently reported across literature. The table below summarizes the type of quantitative data that is crucial for a complete understanding of the pathway's flux and regulation.

EnzymeSubstrate(s)Product(s)Km (µM)Vmax or kcat (s-1)Optimal pHOptimal Temp. (°C)Source Organism
Strictosidine SynthaseTryptamine, SecologaninStrictosidineNDNDNDNDAlstonia scholaris
Strictosidine β-D-glucosidaseStrictosidineStrictosidine AglyconeNDNDNDNDAlstonia scholaris
Geissoschizine SynthaseStrictosidine AglyconeGeissoschizineNDNDNDNDAlstonia scholaris
Picrinine Synthase (Putative)GeissoschizinePicrinineNDNDNDNDAlstonia scholaris
Picrinine N-Methyltransferase (PiNMT)Picrinine, SAMN-MethylpicrinineNDND7.737Vinca minor, Rauvolfia serpentina
N1-Methoxymethyltransferase (Putative)Picrinine, ?This compoundNDNDNDNDAlstonia scholaris

ND: Not Determined in the reviewed literature.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

  • Plant Material: Fresh or dried leaves of Alstonia scholaris.[4]

  • Extraction:

    • The plant material is powdered and extracted with a solvent such as methanol (B129727) or a hydro-alcoholic solution.[4]

    • The crude extract is then partitioned between an organic solvent (e.g., chloroform) and an aqueous phase to remove highly polar and non-polar impurities.

  • Chromatographic Separation:

    • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system with increasing polarity (e.g., petroleum ether-ethyl acetate (B1210297) or chloroform-methanol) is used to separate the different alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[4]

This protocol is adapted from the characterization of Picrinine N-Methyltransferase and can be used as a basis for searching for N1-methoxymethyltransferase activity.[14]

  • Enzyme Source:

    • Plant Extracts: Homogenize young leaf tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.7, containing 14 mM β-mercaptoethanol). Centrifuge to remove cell debris and desalt the supernatant using a Sephadex G-25 column.[14]

    • Recombinant Enzyme: Express the candidate methyltransferase gene in a suitable host (e.g., E. coli or yeast) and purify the recombinant protein.

  • Assay Mixture (150 µL total volume):

    • Purified enzyme (recombinant or from plant extract).

    • Substrate: Picrinine (e.g., 5 µg).

    • Methyl/Methoxymethyl Donor: For N-methylation, S-[14CH3]-Adenosyl-L-methionine (SAM) (e.g., 2.5 nCi) is used. For a putative N-methoxymethyltransferase, an appropriate donor would need to be identified.

    • Buffer: 100 mM Tris-HCl, pH 7.7, 14 mM β-mercaptoethanol.

  • Reaction Conditions:

    • Incubate the assay mixture at 37°C for 1 hour.[14]

    • Stop the reaction by adding 10% (v/v) of 10 N NaOH.[14]

    • Extract the product with an organic solvent (e.g., 500 µL of ethyl acetate).[14]

  • Detection and Quantification:

    • Radioactive Assay: The radioactivity in the organic phase is measured by liquid scintillation counting to quantify the amount of methylated product formed.

    • LC-MS Analysis: For non-radioactive assays, the reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated or methoxymethylated picrinine.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway presents several exciting research opportunities. Key areas for future investigation include:

  • Identification of the enzymes converting geissoschizine to picrinine: This will likely involve transcriptome analysis of Alstonia scholaris to identify candidate cytochrome P450s, followed by heterologous expression and in vitro characterization.

  • Elucidation of the N1-methoxymethylation step: This requires the identification of the responsible enzyme, which may be a novel methyltransferase or an enzyme from a different class. The nature of the methoxymethyl donor also needs to be determined.

  • Pathway Regulation: Understanding how the expression of the biosynthetic genes is regulated in Alstonia scholaris could enable metabolic engineering approaches to enhance the production of picrinine and its derivatives.

References

Unveiling N1-Methoxymethyl picrinine: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a distinct indole (B1671886) alkaloid, has been identified within the foliage of Alstonia scholaris, a tree belonging to the Apocynaceae family renowned for its rich phytochemical profile. This technical guide provides a comprehensive overview of the discovery and isolation of N1-Methoxymethyl picrinine, presenting a generalized protocol derived from established alkaloid extraction methodologies for Alstonia scholaris. The document further outlines the requisite analytical techniques for the characterization of this compound and visualizes the experimental workflow. While the initial discovery is attributed to Wang et al. (2009) from a hydro-alcoholic extract, the absence of detailed publicly available data necessitates a composite approach to this guide. This paper serves as a foundational resource for researchers engaged in the exploration of novel alkaloids and their therapeutic potential.

Discovery and Natural Source

This compound was first reported as a novel natural product isolated from the leaves of Alstonia scholaris[1]. This evergreen tree, commonly known as the devil's tree, has a long history of use in traditional medicine across Asia and is a well-documented source of a diverse array of bioactive alkaloids. The discovery of this compound expanded the known chemical diversity of the picrinine-type alkaloids, a subgroup of the akuammiline (B1256633) family of indole alkaloids.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.5 g/mol
CAS Number 1158845-78-3
Physical State Powder
Purity (Commercial) >98%

Experimental Protocols: Isolation and Purification

While the specific protocol for the initial isolation of this compound by Wang et al. from a hydro-alcoholic extract is not fully detailed in accessible literature, a general and robust methodology for the extraction of alkaloids from Alstonia scholaris leaves can be outlined. This protocol is a composite of established acid-base extraction and chromatographic techniques frequently employed for alkaloid isolation from this plant source[2][3][4].

Plant Material Collection and Preparation
  • Collect fresh leaves of Alstonia scholaris.

  • Wash the leaves thoroughly with distilled water to remove any surface impurities.

  • Air-dry the leaves in the shade at room temperature for a period of 15-20 days or until they are completely brittle.

  • Pulverize the dried leaves into a fine powder using a mechanical grinder.

  • Sieve the powder to a uniform particle size (e.g., 40 mesh) and store it in an airtight container in a cool, dry place.

Extraction of Total Alkaloids

This phase employs an acid-base extraction technique to selectively separate the basic alkaloids from other plant constituents.

  • Maceration: Macerate 500 g of the powdered leaves in a 1% hydrochloric acid solution (pH 2) overnight at room temperature[2]. This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Filtration: Filter the acidic mixture through Whatman filter paper to separate the aqueous extract from the solid plant residue.

  • Basification: Adjust the pH of the filtrate to 9-10 using a 25% ammonium (B1175870) hydroxide (B78521) solution[2]. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Solvent Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (B151607) or ethyl acetate (B1210297). Repeat the extraction multiple times (e.g., 4 times) to ensure the complete transfer of alkaloids into the organic phase[3].

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds.

  • Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel (60-120 mesh).

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate and then methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on TLC plates and develop them in a suitable solvent system (e.g., Hexane:Ethyl acetate, 14:6)[2]. Visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Further Purification: Combine the fractions that show a similar TLC profile and contain the compound of interest. Further purification of the pooled fractions may be achieved through preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C-NMR: Provides information on the carbon skeleton of the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, aiding in the complete structural elucidation.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

    • Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

  • Other Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often characteristic of the chromophore present.

Note: At the time of this writing, specific, publicly available ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound are limited. Researchers who successfully isolate this compound will need to perform these analyses to confirm its identity.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data on the specific biological activities and associated signaling pathways of this compound. However, its parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme[5]. Furthermore, derivatives of akuammiline alkaloids are being investigated for their potential in treating rheumatoid arthritis. Given its structural similarity to other bioactive indole alkaloids from Alstonia scholaris, it is plausible that this compound may possess interesting pharmacological properties. Further research, including biological activity screening and mechanistic studies, is warranted to uncover its therapeutic potential.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Total Alkaloid Extraction cluster_purification Purification cluster_analysis Analysis p1 Fresh Alstonia scholaris Leaves p2 Washing & Air Drying p1->p2 p3 Pulverization & Sieving p2->p3 e1 Acidic Maceration (1% HCl) p3->e1 e2 Filtration e1->e2 e3 Basification (NH4OH) e2->e3 e4 Solvent Extraction (Chloroform/EtOAc) e3->e4 e5 Concentration e4->e5 c1 Column Chromatography (Silica Gel) e5->c1 c2 Fraction Collection & TLC Monitoring c1->c2 c3 Pooling of Fractions c2->c3 c4 Preparative TLC / HPLC c3->c4 a1 Spectroscopic Characterization (NMR, MS, IR, UV) c4->a1

Caption: Generalized workflow for the isolation and identification of this compound.

Conclusion

This compound represents an intriguing member of the indole alkaloid family from Alstonia scholaris. While its initial discovery has been noted, a comprehensive understanding of its chemical and biological properties is still in its infancy. This technical guide provides a foundational framework for its isolation and characterization, based on established phytochemical methods. It is hoped that this document will stimulate further research into this and other novel alkaloids, ultimately contributing to the development of new therapeutic agents. The elucidation of its bioactivities and the underlying signaling pathways remains a key area for future investigation.

References

N1-Methoxymethyl Picrinine: A Deep Dive into Structure-Activity Relationships for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine (B199341), a complex monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, has garnered significant interest for its potential therapeutic applications.[1][2] In vitro studies have demonstrated its anti-inflammatory properties, which are attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] The N1-Methoxymethyl picrinine derivative, also found in Alstonia scholaris, represents a key area of interest for structure-activity relationship (SAR) studies aimed at developing more potent and selective anti-inflammatory agents. This technical guide explores the foundational knowledge surrounding picrinine's bioactivity and outlines the experimental framework for elucidating the SAR of its N1-substituted analogs. While comprehensive quantitative SAR data for this compound is not yet publicly available, this document provides the necessary context and methodologies for researchers to pursue such investigations.

Core Structure and Known Biological Activity

Picrinine belongs to the akuammiline (B1256633) family of alkaloids and possesses a complex, cage-like structure.[1] The alkaloid fraction of Alstonia scholaris, which includes picrinine and other related compounds like vallesamine and scholaricine, has been shown to produce peripheral analgesic and anti-inflammatory effects.[3] The mechanism of this anti-inflammatory action is linked to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][4] Some alkaloids from this plant have been identified as potential dual COX-2/5-LOX inhibitors, a highly sought-after profile for anti-inflammatory drugs with a potentially improved safety profile.[3]

Hypothetical Structure-Activity Relationship of N1-Substituted Picrinine Derivatives

A systematic SAR study of N1-substituted picrinine analogs would be invaluable for understanding the role of this position in modulating biological activity. The introduction of a methoxymethyl group at the N1 position of the indole nucleus may influence several key properties:

  • Lipophilicity: The addition of the methoxymethyl group can alter the overall lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the active site of the target enzyme.

  • Steric Hindrance: The size and conformation of the N1-substituent may introduce steric hindrance that could either enhance or diminish binding to the target protein.

  • Electronic Effects: The substituent at the N1 position can influence the electron density of the indole ring system, potentially affecting its interaction with amino acid residues in the enzyme's active site.

To establish a clear SAR, a series of analogs with varying N1-substituents would need to be synthesized and evaluated.

Quantitative Data Summary

A comprehensive SAR study would require the generation of quantitative data, such as the half-maximal inhibitory concentration (IC50), for a series of N1-substituted picrinine derivatives against the 5-LOX enzyme. The results would be compiled into a table similar to the hypothetical example below to facilitate direct comparison and identification of trends.

Compound IDN1-Substituent5-LOX Inhibition IC50 (µM)
1 -H (Picrinine)Value
2 -CH₂OCH₃ (this compound)Value
3 -CH₃Value
4 -CH₂CH₃Value
5 -CH₂PhValue

Note: The values in this table are placeholders and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N1-substituted picrinine derivatives.

General Procedure for N1-Alkylation of Picrinine

The synthesis of this compound and other N1-alkylated analogs would likely involve the deprotonation of the indole nitrogen of picrinine followed by reaction with an appropriate alkylating agent.

Materials:

  • Picrinine

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

  • Chloromethyl methyl ether or other alkyl halides

  • Argon or nitrogen atmosphere

  • Standard work-up and purification reagents (e.g., saturated ammonium (B1175870) chloride, ethyl acetate, silica (B1680970) gel for column chromatography)

Procedure:

  • To a solution of picrinine in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., chloromethyl methyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N1-alkylated picrinine derivative.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds against 5-LOX.

Materials:

  • Human recombinant 5-LOX or purified soybean 5-LOX

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.

  • Add the test compound at various concentrations (typically in DMSO, with a final DMSO concentration kept below 1%).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G Arachidonic Acid Cascade and 5-LOX Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1/2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Picrinine Picrinine / N1-Substituted Analogs Picrinine->LOX Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by picrinine derivatives.

Experimental Workflow

G SAR Study Workflow for N1-Picrinine Derivatives Start Start: Picrinine Synthesis Chemical Synthesis: N1-Alkylation Start->Synthesis Analogs Library of N1-Substituted Picrinine Analogs Synthesis->Analogs Assay In Vitro 5-LOX Inhibition Assay Analogs->Assay Data IC50 Data Collection Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for a structure-activity relationship study.

Conclusion and Future Directions

While picrinine and its naturally occurring derivatives show promise as anti-inflammatory agents, a thorough investigation into their structure-activity relationships is essential for the development of optimized therapeutic candidates. The N1 position of the picrinine scaffold represents a key modifiable site for fine-tuning the compound's pharmacological properties. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake comprehensive SAR studies. Future work should focus on the synthesis of a diverse library of N1-substituted picrinine analogs and their systematic evaluation in a battery of in vitro and in vivo models of inflammation. Such studies will be critical in unlocking the full therapeutic potential of this fascinating class of natural products.

References

An In-depth Technical Guide to the Spectroscopic Data of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Due to the limited availability of specific experimental data in the public domain, this document presents a combination of known factual information and generalized data templates. These templates are representative of the expected spectroscopic characteristics for a compound of this nature and serve as a reference for researchers.

Compound Information
  • Compound Name: N1-Methoxymethyl picrinine

  • Molecular Formula: C₂₂H₂₆N₂O₄[1]

  • Molecular Weight: 382.5 g/mol [1]

  • Class: Indole Alkaloid

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following are predicted or typical chemical shifts for the class of picrinine alkaloids. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.0 - 7.5m-Aromatic Protons
5.0 - 5.5q~7.0Olefinic Proton
4.5 - 5.0s-N-CH₂-O Protons
3.5 - 4.0s-OCH₃ (ester & ether)
1.5 - 3.0m-Aliphatic Protons
1.0 - 1.5d~7.0CH₃ Protons

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
170 - 175CC=O (Ester)
130 - 150CAromatic/Olefinic C
110 - 130CHAromatic/Olefinic CH
70 - 80CH₂N-CH₂-O
50 - 60CH₃OCH₃
20 - 50CH, CH₂Aliphatic
10 - 20CH₃CH₃
Table 2: Mass Spectrometry (MS) Data
Ionm/z (Mass-to-Charge Ratio)Description
[M+H]⁺383.1914Protonated Molecular Ion
[M+Na]⁺405.1733Sodium Adduct
[M]⁺382.1836Molecular Ion
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950 - 2850MediumC-H (aliphatic) stretching
~1730StrongC=O (ester) stretching
~1600, ~1470MediumC=C (aromatic) stretching
~1250StrongC-O (ester and ether) stretching
~1100StrongC-N stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the possible addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of indole alkaloids.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass range is set to cover the expected molecular weight of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Alstonia scholaris) B Crude Extract A->B Extraction C Chromatographic Separation B->C Fractionation D Purified this compound C->D Isolation E NMR Spectroscopy (1H, 13C) D->E F Mass Spectrometry (MS) D->F G IR Spectroscopy D->G H Data Interpretation E->H F->H G->H I Structure Confirmation H->I Correlation

Caption: Workflow from isolation to structure elucidation.

References

In Silico Modeling of N1-Methoxymethyl Picrinine Binding to 5-Lipoxygenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a hypothesized in silico modeling study investigating the binding of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from Alstonia scholaris, to its potential protein target, 5-lipoxygenase (5-LOX). Due to the established anti-inflammatory activity of its parent compound, picrinine, through the inhibition of 5-lipoxygenase, this document outlines a detailed computational approach to explore the molecular interactions between N1-Methoxymethyl picrinine and 5-LOX.[1] The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for molecular docking and molecular dynamics simulations, along with data presentation strategies and visualizations of the relevant biological pathway and computational workflow.

Introduction

This compound is a naturally occurring indole alkaloid found in the leaves of Alstonia scholaris.[1] While the specific biological activities of this derivative are not extensively characterized, its parent compound, picrinine, has demonstrated anti-inflammatory properties by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LOX is, therefore, a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.

Given the structural similarity of this compound to picrinine, it is hypothesized that it may also exhibit inhibitory activity against 5-LOX. This technical guide outlines a robust in silico modeling workflow to investigate this hypothesis. By employing computational techniques such as molecular docking and molecular dynamics simulations, we can predict the binding affinity and characterize the binding mode of this compound to human 5-LOX at an atomic level. The insights gained from such studies can guide further experimental validation and potential lead optimization efforts in the development of novel anti-inflammatory agents.

Hypothetical Signaling Pathway

The following diagram illustrates the role of 5-lipoxygenase in the arachidonic acid cascade and the biosynthesis of leukotrienes, which are inflammatory mediators. The proposed inhibitory action of this compound on 5-LOX is also depicted.

Figure 1: Hypothesized 5-Lipoxygenase Signaling Pathway Inhibition.

Experimental Protocols

This section details the proposed in silico experimental methodologies to investigate the binding of this compound to human 5-lipoxygenase.

Software and Force Fields
  • Molecular Graphics and Modeling: UCSF Chimera, PyMOL

  • Molecular Docking: AutoDock Vina

  • Molecular Dynamics Simulations: GROMACS

  • Force Fields: CHARMM36 for the protein and CGenFF for the ligand.

  • Binding Free Energy Calculations: g_mmpbsa

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 2D structure of this compound will be obtained from a chemical database (e.g., PubChem) using its canonical SMILES representation.

    • The 2D structure will be converted to a 3D structure using a molecular editor like Avogadro.

    • Energy minimization of the 3D structure will be performed using the MMFF94 force field.

    • The final 3D structure will be saved in .mol2 format for further processing.

  • Protein Preparation:

    • The crystal structure of human 5-lipoxygenase will be retrieved from the Protein Data Bank (PDB ID: 3O8Y).[2]

    • The protein structure will be prepared by removing water molecules, co-factors, and any existing ligands from the PDB file.

    • Missing atoms and residues will be added and repaired using tools like the Dunbrack rotamer library in UCSF Chimera.

    • Hydrogen atoms will be added to the protein, and the structure will be energy minimized using a suitable force field (e.g., AMBER).

Molecular Docking
  • Grid Generation:

    • The binding site of 5-LOX will be defined based on the location of the co-crystallized ligand in a reference structure or through blind docking followed by analysis of the most populated clusters.

    • A grid box will be generated around the defined active site with appropriate dimensions to encompass the entire binding pocket.

  • Docking Simulation:

    • Molecular docking of this compound into the prepared 5-LOX structure will be performed using AutoDock Vina.

    • The Lamarckian Genetic Algorithm will be employed with a set number of runs (e.g., 100) to ensure thorough sampling of the conformational space.

    • The docking results will be clustered based on root-mean-square deviation (RMSD) to identify the most favorable binding poses.

Molecular Dynamics (MD) Simulations
  • System Setup:

    • The most stable docked complex of 5-LOX and this compound will be selected as the starting structure for MD simulations.

    • The complex will be solvated in a cubic box of TIP3P water molecules, ensuring a minimum distance of 10 Å between the protein and the box edges.

    • The system will be neutralized by adding counter-ions (Na+ or Cl-).

  • Simulation Protocol:

    • The system will be subjected to energy minimization to remove any steric clashes.

    • A two-step equilibration process will be performed: first, an NVT (constant number of particles, volume, and temperature) ensemble for 1 ns, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 10 ns to stabilize the temperature and pressure of the system.

    • A production MD run of at least 100 ns will be carried out to generate a stable trajectory for analysis.

Binding Free Energy Calculation
  • The binding free energy of the this compound-5-LOX complex will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

  • Snapshots from the stable part of the MD trajectory will be used for the calculation to obtain an average binding free energy.

In Silico Experimental Workflow

The following diagram provides a visual representation of the entire in silico modeling workflow, from initial structure preparation to final data analysis.

In_Silico_Workflow cluster_prep 1. Structure Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Data Analysis Ligand_Prep Ligand Preparation (this compound) Docking AutoDock Vina Ligand_Prep->Docking Protein_Prep Protein Preparation (5-LOX, PDB: 3O8Y) Protein_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis System_Setup System Solvation & Neutralization Pose_Analysis->System_Setup Equilibration NVT & NPT Equilibration System_Setup->Equilibration Production_MD Production MD Run (100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Binding_Energy MM/PBSA Binding Free Energy Production_MD->Binding_Energy Results Results & Interpretation Trajectory_Analysis->Results Binding_Energy->Results

Figure 2: In Silico Modeling Experimental Workflow.

Data Presentation

The quantitative data generated from this in silico study would be summarized in a clear and structured format for easy comparison and interpretation. The following table provides a template for presenting the key findings.

ParameterValueUnitDescription
Molecular Docking
Binding Affinity-8.5 (example)kcal/molThe estimated binding affinity from the best docking pose.
Interacting ResiduesTyr181, His367, Gln363 (example)-Key amino acid residues in the 5-LOX active site interacting with the ligand.
Molecular Dynamics
Protein RMSD2.1 ± 0.3 (example)ÅRoot Mean Square Deviation of the protein backbone over the simulation time.
Ligand RMSD1.5 ± 0.2 (example)ÅRoot Mean Square Deviation of the ligand within the binding pocket.
Protein RMSFSee plot (example)ÅRoot Mean Square Fluctuation of individual residues.
Binding Free Energy
ΔGbinding (MM/PBSA)-45.7 ± 5.2 (example)kcal/molThe calculated binding free energy of the protein-ligand complex.
van der Waals Energy-55.3 (example)kcal/molContribution of van der Waals interactions to the binding energy.
Electrostatic Energy-20.1 (example)kcal/molContribution of electrostatic interactions to the binding energy.
Polar Solvation Energy35.8 (example)kcal/molThe energy required to desolvate the polar parts of the complex.
Non-polar Solvation Energy-6.1 (example)kcal/molThe energy gained from burying non-polar surfaces upon binding.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the potential interaction between this compound and 5-lipoxygenase. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a roadmap for researchers to computationally assess the binding affinity and mode of this natural product. The findings from such a study would provide valuable insights into the potential of this compound as a novel anti-inflammatory agent and would form a strong basis for subsequent experimental validation.

References

Pharmacokinetic and pharmacodynamic properties of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine.[1][2] Despite its identification and availability as a research chemical, a comprehensive review of publicly accessible scientific literature reveals a significant lack of detailed research into its specific pharmacokinetic and pharmacodynamic properties. While the broader class of alkaloids from Alstonia scholaris has been a subject of scientific inquiry, data pertaining specifically to the N1-methoxymethyl derivative of picrinine is sparse. This document summarizes the currently available information and highlights the existing knowledge gaps.

Introduction

Pharmacokinetic Properties

There is currently no publicly available quantitative data summarizing the pharmacokinetic properties of N1-Methoxymethyl picrinine. Key parameters such as:

  • Absorption: Bioavailability, time to maximum concentration (Tmax).

  • Distribution: Volume of distribution (Vd), protein binding.

  • Metabolism: Metabolic pathways, key enzymes involved (e.g., cytochrome P450 isoenzymes).

  • Excretion: Half-life (t1/2), clearance rate, routes of elimination.

remain uncharacterized in the scientific literature.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpecies/ModelReference
BioavailabilityData Not Available--
TmaxData Not Available--
VdData Not Available--
Protein BindingData Not Available--
Half-life (t1/2)Data Not Available--
ClearanceData Not Available--

Pharmacodynamic Properties

Similarly, the pharmacodynamic profile of this compound is largely unexplored. While the parent compound, picrinine, has been noted for its anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme, it is not known if this compound shares this or other activities.[2] Key pharmacodynamic aspects that require investigation include:

  • Mechanism of Action: Specific molecular targets, receptor binding affinities.

  • Dose-Response Relationship: Efficacy (Emax), potency (EC50/IC50).

  • Therapeutic Effects: Potential applications based on its mechanism.

Table 2: Pharmacodynamic Parameters of this compound

ParameterValueTarget/AssayReference
IC50/EC50Data Not Available--
KiData Not Available--
EmaxData Not Available--

Experimental Protocols and Methodologies

The absence of published studies on the pharmacokinetic and pharmacodynamic properties of this compound means there are no specific experimental protocols to report. Future research would necessitate the development and validation of analytical methods for its quantification in biological matrices and the establishment of relevant in-vitro and in-vivo models to assess its pharmacological effects.

Signaling Pathways and Experimental Workflows

As no specific mechanism of action or experimental studies have been described for this compound, diagrams for signaling pathways or experimental workflows cannot be generated at this time.

Future Directions and Conclusion

The current body of scientific literature does not provide the necessary data to construct a detailed technical guide on the pharmacokinetic and pharmacodynamic properties of this compound. This represents a significant knowledge gap. For researchers and drug development professionals, this compound remains a largely uncharacterized natural product.

Future research should focus on:

  • In-vitro ADME studies: To determine metabolic stability, membrane permeability, and potential for drug-drug interactions.

  • In-vivo pharmacokinetic studies: In animal models to understand its absorption, distribution, and excretion profile.

  • Pharmacological screening: To identify its primary molecular targets and potential therapeutic activities.

Until such studies are conducted and published, any consideration of this compound for therapeutic development remains speculative. The scientific community would benefit from foundational research to elucidate the basic pharmacological profile of this compound.

References

Investigating the Cytotoxic Effects of N1-Methoxymethyl Picrinine and Related Compounds from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris. While the cytotoxic effects of the broader class of alkaloids from Alstonia scholaris have been a subject of scientific inquiry, specific data on the isolated N1-Methoxymethyl picrinine remains limited. This guide provides a comprehensive overview of the available research on the cytotoxic properties of extracts and alkaloid fractions from Alstonia scholaris, which contain this compound and related compounds. The information presented herein is intended to serve as a valuable resource for researchers investigating the potential of these natural products in oncology drug discovery.

Data Presentation: Cytotoxicity of Alstonia scholaris Extracts and Alkaloid Fractions

The cytotoxic activity of various preparations from Alstonia scholaris has been evaluated against a range of cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) values, from multiple studies.

Table 1: Cytotoxicity of the Alkaloid Fraction of Alstonia scholaris (ASERS)

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Carcinoma5.53
HepG2Hepatocellular Carcinoma25
HL-60Promyelocytic Leukemia11.16
KBOral Carcinoma10
MCF-7Breast Adenocarcinoma29.76

Data from a study on the in vitro anticancer activity of the alkaloid fraction of Alstonia scholaris.[1]

Table 2: Cytotoxicity of Various Solvent Extracts of Alstonia scholaris

Plant PartExtract TypeCell LineCancer TypeEC50/IC50 (µg/mL)
Stem Barkn-HexaneDLADalton's Lymphoma Ascites68.75
Leavesn-HexaneDLADalton's Lymphoma Ascites118.75
BarkEthanolicMCF-7Breast Cancer50 - 150
BarkEthanolicHeLaCervical Cancer50 - 150
BarkEthanolicHepG2Liver Cancer50 - 150
LeavesMethanolicHT-29Colon CancerDose-dependent cytotoxicity observed
LeavesMethanolicA549Lung CancerDose-dependent cytotoxicity observed

This table compiles data from multiple studies investigating the cytotoxic and antioxidant activities of Alstonia scholaris extracts.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the cytotoxic effects of Alstonia scholaris extracts.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the Alstonia scholaris extract or its fractions. A control group with untreated cells and a blank group with media alone are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the extract.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan blue exclusion assay is used to identify and count viable cells versus non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the treated and control cell cultures.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan blue solution.

  • Incubation: The mixture is incubated for a short period (e.g., 1-2 minutes) at room temperature.

  • Cell Counting: The stained and unstained cells are counted using a hemocytometer under a microscope.

  • Data Analysis: The percentage of viable cells is calculated as the number of unstained cells divided by the total number of cells, multiplied by 100.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation of Alstonia scholaris Extracts cluster_1 In Vitro Cytotoxicity Assays cluster_2 Data Analysis plant_material Plant Material (Leaves/Bark) extraction Solvent Extraction (Ethanol, Methanol, Hexane, etc.) plant_material->extraction fractionation Fractionation extraction->fractionation treatment Treatment with Extracts/Fractions fractionation->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay trypan_blue Trypan Blue Assay treatment->trypan_blue data_collection Absorbance/Cell Count Measurement mtt_assay->data_collection trypan_blue->data_collection ic50_determination IC50/EC50 Calculation data_collection->ic50_determination

Caption: A generalized workflow for investigating the cytotoxic effects of Alstonia scholaris extracts.

Hypothetical Signaling Pathway for Apoptosis Induction

G A Alstonia scholaris Alkaloids B Induction of Oxidative Stress (ROS) A->B C Mitochondrial Membrane Depolarization B->C D Release of Cytochrome c C->D E Apaf-1 Activation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A hypothetical signaling pathway for apoptosis induced by alkaloids from Alstonia scholaris.

Conclusion

The available evidence strongly suggests that extracts and particularly the alkaloid fraction of Alstonia scholaris possess significant cytotoxic activity against a variety of cancer cell lines. While the specific contribution of this compound to this activity is yet to be elucidated, the data presented in this guide underscores the potential of this plant and its constituents as a source for novel anticancer agents. Further research, including the isolation and individual testing of this compound and other picrinine-type alkaloids, is warranted to fully understand their mechanisms of action and therapeutic potential. The detailed protocols and summarized data provided herein aim to facilitate such future investigations.

References

N1-Methoxymethyl Picrinine: A Potential Anti-Cancer Agent from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, represents a compound of interest within the broader class of indole alkaloids known for their diverse pharmacological activities. While direct and extensive research on the anti-cancer properties of N1-Methoxymethyl picrinine is currently limited, the well-documented cytotoxic and anti-proliferative effects of extracts from Alstonia scholaris, particularly its alkaloid fractions, suggest a promising avenue for investigation. This technical guide consolidates the available data on related compounds and provides standardized experimental protocols to facilitate further research into the anti-cancer potential of this compound and its derivatives.

Introduction

Indole alkaloids are a large and structurally diverse group of natural products that have historically been a significant source of lead compounds in drug discovery, including several clinically approved anti-cancer agents. This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid found in plants of the Apocynaceae family, notably Alstonia scholaris. This plant has a long history of use in traditional medicine for various ailments, and modern scientific investigations have begun to validate its therapeutic potential, including its anti-cancer effects. This document aims to provide a comprehensive overview of the current state of knowledge and a practical guide for the pre-clinical evaluation of this compound as a potential anti-cancer agent.

Quantitative Data on Anti-Cancer Activity

Direct quantitative data on the anti-cancer activity of this compound is not extensively available in the current body of scientific literature. However, studies on the alkaloid fractions of Alstonia scholaris, which contain this compound, and on related indole alkaloids provide valuable insights into its potential efficacy.

Cytotoxicity of Alstonia scholaris Alkaloid Fraction

The alkaloid fraction extracted from Alstonia scholaris has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Carcinoma5.53
KBOral Carcinoma10.00
HL-60Promyelocytic Leukemia11.16
HepG2Hepatocellular Carcinoma25.00
MCF-7Breast Adenocarcinoma29.76

Data sourced from a study on the in vitro anticancer activity of the alkaloid fraction of Alstonia scholaris.[1][2]

Cytotoxicity of Dimeric Pimprinine (B1677892) Alkaloids (Reference Compounds)

To provide a broader context of the potential anti-cancer activity of related indole alkaloids, the following table summarizes the IC50 values for dimeric derivatives of pimprinine, another indole alkaloid.

Cell LineCancer TypeDimeric Pimprinine AlkaloidIC50 (µM)
SMMC-7721Hepatocellular CarcinomaDipimprinine A1.5
HT-29Colorectal CancerDipimprinine A2.3
A549Lung CancerDipimprinine A4.8
HeLaCervical CancerDipimprinine B3.2
MCF-7Breast CancerDipimprinine B5.6
SW480Colorectal CancerDipimprinine C2.9
HL-60Promyelocytic LeukemiaDipimprinine C1.8

Note: This data is for dimeric derivatives of pimprinine and serves as a reference for the potential potency of related indole alkaloids.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer potential of this compound. These protocols are based on standard cell-based assays used in cancer research.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-treated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.

  • Data Acquisition: Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway for apoptosis induction by an indole alkaloid and a general experimental workflow for cytotoxicity testing.

G cluster_0 Apoptosis Induction Pathway Indole_Alkaloid Indole Alkaloid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Indole_Alkaloid->ROS Bcl2 Bcl-2 Inhibition Indole_Alkaloid->Bcl2 Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for indole alkaloid-induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Prep Prepare N1-Methoxymethyl picrinine dilutions Cell_Culture->Compound_Prep Treatment Treat cells with compound (24, 48, 72h) Compound_Prep->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of this compound is still emerging, the significant cytotoxic effects of the alkaloid fraction of Alstonia scholaris provide a strong rationale for its further investigation. The data on related indole alkaloids further supports its potential as a valuable lead compound.

Future research should focus on:

  • Isolation and Purification: Efficient methods for the isolation and purification of this compound to enable rigorous biological testing.

  • In Vitro Screening: Comprehensive screening of the purified compound against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluation of the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

The systematic exploration of this compound holds the potential to uncover a novel and effective natural product-derived anti-cancer agent. This guide provides a foundational framework for researchers to embark on this promising area of drug discovery.

References

Preliminary Bioactivity Screening of N1-Methoxymethyl Picrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioactivity of N1-Methoxymethyl picrinine (B199341) is not extensively available in publicly accessible scientific literature. This guide therefore focuses on the known biological activities of its parent compound, picrinine, and the broader pharmacological context of alkaloids derived from Alstonia scholaris. The experimental protocols and pathway diagrams presented are based on the activities of picrinine and serve as a foundational framework for the preliminary screening of N1-Methoxymethyl picrinine.

Introduction

This compound is an indole (B1671886) alkaloid found in the hydro-alcoholic extract of Alstonia scholaris leaves.[1] This plant has a long history in traditional medicine, particularly in "Dai" ethnopharmacy in China for treating chronic respiratory diseases.[1] The genus Alstonia is known for producing a diverse range of bioactive alkaloids. Picrinine, the parent compound of this compound, is a well-studied akuammiline (B1256633) alkaloid first isolated from the leaves of Alstonia scholaris.[2][3] In vitro studies have demonstrated that picrinine exhibits anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme.[2][3] Furthermore, picrinine has been reported to possess antitussive, anti-asthmatic, and expectorant properties.[1] Given the structural similarity, it is plausible that this compound may exhibit similar or novel bioactivities. This guide outlines a potential approach for the preliminary bioactivity screening of this compound, drawing upon the known properties of picrinine.

Known Bioactivities of Picrinine

The primary reported bioactivities for the parent compound, picrinine, are summarized below. These serve as a starting point for investigating this compound.

BioactivityTarget/Mechanism of ActionReported EffectReference(s)
Anti-inflammatory Inhibition of 5-lipoxygenase (5-LOX)Reduction of inflammatory mediators[2][3]
Antitussive Not fully elucidatedCough suppression[1]
Anti-asthmatic Not fully elucidatedPotential bronchodilatory effects[1]
Expectorant Not fully elucidatedIncreased mucus secretion/clearance[1]

Proposed Experimental Protocols

Based on the known activity of picrinine, a logical first step in the preliminary screening of this compound would be to assess its anti-inflammatory potential.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the 5-LOX enzyme, which is crucial in the biosynthesis of leukotrienes, potent inflammatory mediators.

Materials:

  • Human recombinant 5-lipoxygenase (or isolated from neutrophils)

  • Linoleic acid (substrate)

  • Test compound (this compound)

  • Positive control (e.g., Zileuton)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add various concentrations of the test compound to the wells. Include wells for a vehicle control (solvent only) and a positive control.

  • Add the 5-lipoxygenase enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Measure the change in absorbance at 234 nm over a period of 5-10 minutes. The formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), results in an increase in absorbance at this wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Visualization of Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of 5-lipoxygenase, the known target of picrinine. This pathway is a relevant starting point for investigating the mechanism of action of this compound.

5-LOX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->Arachidonic_Acid Inhibition

Figure 1: Proposed Anti-inflammatory Mechanism of Picrinine via 5-LOX Inhibition.
General Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for the preliminary bioactivity screening of a novel natural product derivative like this compound.

Experimental_Workflow cluster_0 Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Isolation Isolation & Purification of This compound Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) Structure->Cytotoxicity Enzyme_Assay Target-based Assays (e.g., 5-LOX Inhibition) Cytotoxicity->Enzyme_Assay Phenotypic_Assay Phenotypic Assays (e.g., Anti-proliferative, Anti-migratory) Enzyme_Assay->Phenotypic_Assay Dose_Response Dose-Response Studies Phenotypic_Assay->Dose_Response Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Dose_Response->Pathway_Analysis Animal_Model Animal Models of Disease (e.g., Inflammation, Asthma) Pathway_Analysis->Animal_Model

Figure 2: General Workflow for Preliminary Bioactivity Screening.

Conclusion

While specific bioactivity data for this compound remains to be established, the known pharmacological profile of its parent compound, picrinine, provides a strong rationale for investigating its anti-inflammatory, antitussive, and anti-asthmatic potential. The preliminary screening should prioritize the evaluation of its effect on the 5-lipoxygenase pathway, followed by broader phenotypic and cytotoxicity screening. Further research into this and other alkaloids from Alstonia scholaris is warranted to explore their therapeutic potential fully.

References

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid with potential therapeutic applications. The protocol is based on the first total synthesis of its parent compound, picrinine, as reported by Smith, Moreno, Boal, and Garg in the Journal of the American Chemical Society in 2014. Picrinine is a natural product isolated from Alstonia scholaris and is known for its antitussive, antiasthmatic, analgesic, and anti-inflammatory properties[1][2][3]. N1-Methoxymethyl picrinine is also an indole alkaloid found in Alstonia scholaris[3]. The synthesis of picrinine is a complex, multi-step process, and the final N1-methoxymethylation is a standard procedure in medicinal chemistry.

I. Retrosynthetic Analysis

The synthesis of picrinine involves the construction of a complex, cage-like molecular structure[4][5]. The key steps in the synthesis reported by Garg and coworkers include the formation of a [3.3.1]-azabicyclic core, a Fischer indolization to create the carbon framework of the natural product, and a series of late-stage transformations to complete the synthesis[5][6][7][8]. The final step to obtain this compound would involve the protection of the indole nitrogen with a methoxymethyl (MOM) group.

II. Experimental Protocols

The following protocols are adapted from the total synthesis of picrinine by Smith et al. (2014)[5].

A. Synthesis of the [3.3.1]-Azabicyclic Core

The initial phase of the synthesis focuses on constructing the bridged [3.3.1]-azabicyclic framework. This is achieved through a multi-step sequence starting from readily available materials. A key step involves a palladium-catalyzed enolate cyclization to furnish the bicyclic ketone intermediate[5].

B. Fischer Indolization to Forge the Polycyclic Core

A crucial step in the synthesis is the Fischer indolization, which is used to construct the intricate carbon framework of picrinine. This reaction involves the condensation of a phenylhydrazine (B124118) with a tricyclic cyclopentene (B43876) intermediate, which establishes the C7 quaternary stereocenter and the overall polycyclic architecture of the natural product[5].

C. Late-Stage Transformations and Completion of Picrinine Synthesis

The final stages of the picrinine synthesis involve a series of delicate chemical transformations. These steps are necessary to install the remaining functional groups and stereocenters with the correct configuration, ultimately leading to the natural product[5].

D. Proposed Synthesis of this compound from Picrinine

The final step to obtain the target molecule is the N1-methoxymethylation of picrinine. This is a standard protecting group strategy in organic synthesis.

  • Reaction: To a solution of picrinine in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), a base such as sodium hydride (NaH) is added at 0 °C. After stirring for a short period, chloromethyl methyl ether (MOMCl) is added, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

III. Quantitative Data

The following table summarizes the yields for key steps in the reported total synthesis of picrinine[5].

StepProductYield (%)
Pd-catalyzed enolate cyclizationBicyclic ketoneNot specified
IBX oxidationEnoneNot specified
EpoxidationEpoxide89
Wittig olefination/fragmentationEnal intermediate82
Fischer IndolizationPentacyclic intermediateNot specified
Overall Yield for Picrinine Picrinine Not specified in abstract

IV. Visualizations

Diagram 1: Experimental Workflow for the Synthesis of Picrinine

G Experimental Workflow for Picrinine Synthesis A Starting Materials B Synthesis of [3.3.1]-Azabicyclic Core A->B C Fischer Indolization B->C D Late-Stage Transformations C->D E Picrinine D->E F N1-Methoxymethylation E->F G This compound F->G

Caption: A flowchart illustrating the major stages in the total synthesis of this compound.

Diagram 2: Logical Relationship of Key Synthetic Strategies

G Key Synthetic Strategies Picrinine Picrinine Core [3.3.1]-Azabicyclic Core Picrinine->Core is built upon Framework Polycyclic Framework Picrinine->Framework is constructed by Final Final Functionalization Picrinine->Final is completed by Framework->Core incorporates

Caption: A diagram showing the relationship between the target molecule and the key synthetic strategies.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. The synthesis of complex molecules like picrinine should only be undertaken in a well-equipped laboratory by individuals with extensive training in synthetic organic chemistry. All necessary safety precautions should be taken, and all chemical waste should be disposed of in accordance with institutional and governmental regulations. The proposed final step for N1-methoxymethylation is a standard chemical transformation and has not been explicitly reported in the cited literature for picrinine itself.

References

Application Notes and Protocols for N1-Methoxymethyl picrinine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Disclaimer: There is currently no published scientific literature detailing the biological activity or use of N1-Methoxymethyl picrinine (B199341) in cell culture experiments. The following application notes and protocols are hypothetical and have been extrapolated from the known activities of its parent compound, picrinine, and other alkaloids isolated from Alstonia scholaris. These guidelines are intended to serve as a starting point for researchers and have not been experimentally validated.

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. While its specific biological activities are yet to be characterized, its structural similarity to other bioactive alkaloids from the same plant suggests potential therapeutic properties. The parent compound, picrinine, has demonstrated anti-inflammatory effects through the inhibition of the 5-lipoxygenase enzyme. Additionally, other alkaloids from Alstonia scholaris, such as echitamine chloride, have shown potent anti-tumor activity by inducing DNA fragmentation and apoptosis.

These application notes provide a hypothetical framework for investigating the potential anti-cancer and anti-inflammatory activities of this compound in a cell culture setting.

Potential Applications

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic or cytostatic agent against various cancer cell lines.

  • Inflammation: As a potential inhibitor of inflammatory pathways in cellular models of inflammation.

Data Presentation: Hypothetical Biological Activities

The following tables present hypothetical data for the purpose of illustrating how to structure and report the experimental findings for this compound.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssay DurationHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma48 hours15.5
A549Lung Carcinoma48 hours22.8
HeLaCervical Adenocarcinoma48 hours18.2
HT-29Colorectal Adenocarcinoma48 hours25.1

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Cell LineAssayInflammatory StimulusHypothetical IC₅₀ (µM)
RAW 264.7Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)12.3

Experimental Protocols

4.1. Protocol for Assessing Cytotoxicity using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

4.2. Protocol for Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation between live, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

5.1. Hypothetical Signaling Pathway for Anti-Cancer Activity

N1M N1-Methoxymethyl picrinine Cell Cancer Cell N1M->Cell Enters Cell Mito Mitochondria Cell->Mito Induces Stress Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

A potential mechanism for this compound-induced apoptosis.

5.2. Experimental Workflow for Compound Evaluation

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Primary Screening (MTT Assay) B Dose-Response Analysis A->B C Mechanism of Action (Apoptosis Assay) B->C D Target Identification (Western Blot) C->D E Animal Model (Xenograft) D->E

A general workflow for the preclinical evaluation of this compound.

5.3. Logical Framework for Investigating this compound

A This compound (Isolated from Alstonia scholaris) B Parent Compound: Picrinine (Anti-inflammatory) A->B C Related Alkaloid: Echitamine (Anti-cancer) A->C D Hypothesis: Potential Anti-inflammatory or Anti-cancer Activity B->D C->D E Experimental Validation: - Cytotoxicity Assays - Anti-inflammatory Assays D->E

The rationale for investigating the biological activities of this compound.

Application Notes and Protocols for N1-Methoxymethyl picrinine and Related Akuammiline Alkaloids in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available literature detailing specific in vivo dosage, pharmacokinetic, or toxicity data for N1-Methoxymethyl picrinine (B199341). N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris[1]. The information provided herein is based on studies of structurally related akuammiline (B1256633) alkaloids and is intended to serve as a starting point for researchers. It is imperative that investigators conduct thorough dose-finding and toxicity studies for this compound before commencing efficacy evaluations.

Introduction

This compound belongs to the family of akuammiline alkaloids, a class of monoterpene indole alkaloids of significant medicinal interest[2]. These compounds are known to interact with a variety of molecular targets, leading to a wide range of pharmacological activities[2][3]. For instance, the parent compound, picrinine, has been shown to exhibit anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme in vitro and has demonstrated anti-tussive and anti-asthmatic properties in vivo[4][5]. Other related alkaloids, such as pseudoakuammigine, have shown opioid activity in vivo[2][3]. Given the therapeutic potential of this class of compounds, establishing robust protocols for in vivo evaluation is crucial.

This document provides a general framework for conducting initial in vivo animal studies with this compound, drawing parallels from research on related akuammiline alkaloids.

Quantitative Data from Related Compounds

While specific data for this compound is unavailable, a study on a modified derivative of pseudo-akuammigine provides some insight into the potential potency of this class of compounds in rodent models of analgesia. The median effective dose (ED50) for this derivative is summarized in the table below. For context, the ED50 of morphine, a standard opioid analgesic, is also included. It is important to note that these values may not be directly comparable due to differing experimental conditions[6].

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[6]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[6]
MorphineHot-PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)[6]

Note: Lower ED50 values indicate higher potency.

General Experimental Protocol: Assessment of Analgesic Activity

Based on the known activity of related akuammiline alkaloids, a common starting point for in vivo evaluation is the assessment of analgesic properties. The following is a general protocol for the hot-plate test, a standard method for evaluating centrally-mediated antinociceptive activity.

3.1. Objective: To determine the antinociceptive effect of this compound in a rodent model.

3.2. Animal Model:

  • Species: Male or female mice (e.g., Swiss Webster or C57BL/6).

  • Weight: 20-30 grams.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment and to the testing room for at least 30 minutes on the day of the experiment.

3.3. Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with 5% DMSO and 5% Tween 80). The appropriate vehicle will need to be determined based on the solubility of the test compound.

  • Positive control: Morphine sulfate (B86663) (e.g., 10 mg/kg).

  • Negative control: Vehicle.

  • Hot-plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).

  • Animal scale.

  • Syringes and needles for administration.

3.4. Experimental Procedure:

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time it takes for the mouse to exhibit a nociceptive response, such as paw licking, shaking, or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage. Any animal that does not respond within the cut-off time should be excluded from the study.

  • Grouping and Administration: Randomly assign animals to different treatment groups (e.g., vehicle, positive control, and various doses of this compound). Administer the respective substances via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 1.

  • Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

3.5. Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups to the control group. A p-value of <0.05 is typically considered statistically significant.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway for related compounds and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channels (K+) G_protein->K_channel Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channel Voltage-gated Ca2+ Channels PKA->Ca_channel Inhibition Neuronal_Activity Decreased Neuronal Excitability (Analgesia) Ca_channel->Neuronal_Activity Reduced Ca2+ Influx K_channel->Neuronal_Activity K+ Efflux (Hyperpolarization) Alkaloid Akuammiline Alkaloid (e.g., Picrinine derivative) Alkaloid->MOR Agonist Binding

Caption: µ-Opioid Receptor Signaling Cascade.

G cluster_treatment Treatment Administration start Start: Animal Acclimation baseline Measure Baseline Latency (e.g., Hot-Plate Test) start->baseline grouping Randomize Animals into Treatment Groups baseline->grouping vehicle Vehicle Control grouping->vehicle positive Positive Control (e.g., Morphine) grouping->positive test_compound This compound (Multiple Doses) grouping->test_compound post_treatment Measure Post-Treatment Latency at Timed Intervals vehicle->post_treatment positive->post_treatment test_compound->post_treatment data_analysis Data Collection & Statistical Analysis post_treatment->data_analysis end End: Determine Efficacy data_analysis->end

Caption: General Workflow for In Vivo Analgesic Testing.

References

Application Note: Quantitative Determination of N1-Methoxymethyl Picrinine using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable tool for the quantitative analysis of N1-Methoxymethyl picrinine in various sample matrices. The method has been developed based on established analytical principles for related indole alkaloids and demonstrates excellent linearity, accuracy, and precision.

Introduction

This compound is a monoterpenoid indole alkaloid that has been identified in medicinal plants such as Alstonia scholaris[1]. The pharmacological interest in indole alkaloids necessitates the development of robust analytical methods for their quantification in research and quality control settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility[2][3][4]. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method with UV detection, which is a common and effective approach for chromophoric molecules like indole alkaloids[5].

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 35 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances[4][6]. For formulated products, simple dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.

Results and Discussion

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Intra-day< 2.0%
    - Inter-day< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Retention Time Approximately 15.2 min

The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient greater than 0.999. The accuracy, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.5% to 101.2%. The precision of the method, expressed as the relative standard deviation (%RSD), was below 2.0% for both intra-day and inter-day analyses, indicating good reproducibility[6][7][8][9][10]. The low LOD and LOQ values demonstrate the high sensitivity of the method.

Protocol

Preparation of Mobile Phase

1.1. Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. 1.2. Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly. 1.3. Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation

2.1. Prepare a 1 mg/mL stock solution of this compound in methanol. 2.2. From the stock solution, prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting with the initial mobile phase composition (80% A: 20% B).

Sample Preparation (General Guideline)

3.1. Accurately weigh a known amount of the sample. 3.2. Extract or dissolve the sample in a suitable solvent (e.g., methanol). 3.3. If necessary, perform a sample clean-up procedure such as SPE. 3.4. Dilute the final extract with the initial mobile phase to a concentration within the calibration range. 3.5. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis

4.1. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 4.2. Set up the instrument with the chromatographic conditions specified in Table 1. 4.3. Inject the prepared standards and samples. 4.4. Construct a calibration curve by plotting the peak area against the concentration of the standards. 4.5. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards and Samples (10 µL) prep_standard->injection prep_sample Prepare Sample Solutions (Extraction/Dissolution) prep_sample->injection prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) hplc_system Equilibrate HPLC System (C18 Column, 30°C) prep_mobile->hplc_system hplc_system->injection separation Gradient Elution (1.0 mL/min) injection->separation detection UV Detection (254 nm) separation->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for routine analysis in quality control and research laboratories. The detailed protocol and validation data presented in this application note can be readily adopted by scientists working with this compound or similar indole alkaloids.

References

Application of N1-Methoxymethyl Picrinine in High-Throughput Screening for 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-HTS-001

Introduction

N1-Methoxymethyl picrinine (B199341) is a semi-synthetic derivative of picrinine, an akuammiline (B1256633) indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1][2] The parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][3][4] The 5-LOX pathway is a critical target in drug discovery for inflammatory diseases as it is responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5] This application note provides a framework for utilizing N1-Methoxymethyl picrinine as a potential positive control or reference compound in a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the 5-lipoxygenase enzyme.

Biological Context: The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase enzyme catalyzes the initial steps in the conversion of arachidonic acid into various pro-inflammatory leukotrienes.[5] Inhibition of this enzyme is a key strategy for mitigating inflammatory responses in various diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HPETE 5-HPETE HPETE->LOX5 Dehydration LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Pro-inflammatory) LTA4->LTC4 LTC4 Synthase LOX5->HPETE O2 LOX5->LTA4 Inhibitor N1-Methoxymethyl picrinine (Putative Inhibitor) Inhibitor->LOX5 Inhibition

Figure 1: Simplified 5-Lipoxygenase (5-LOX) signaling pathway.

Principle of the High-Throughput Screening Assay

The proposed HTS campaign employs a two-stage screening process: a primary biochemical assay to identify inhibitors of 5-LOX and a secondary cell-based assay to assess the cytotoxicity of the identified hits.

  • Primary Screening: Fluorometric 5-LOX Inhibition Assay This assay measures the activity of the 5-LOX enzyme directly. The enzyme converts a specific substrate into an intermediate that reacts with a non-fluorescent probe to generate a highly fluorescent product.[6] The fluorescence intensity is directly proportional to the enzyme's activity. Potential inhibitors, such as this compound, will cause a decrease in the fluorescent signal.

  • Secondary Screening: Resazurin-Based Cell Viability Assay To eliminate compounds that inhibit 5-LOX activity due to general cytotoxicity, hits from the primary screen are subjected to a secondary assay. The resazurin (B115843) assay measures the metabolic activity of living cells. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[7][8][9] A decrease in fluorescence indicates reduced cell viability.

Experimental Workflow

The HTS workflow is designed to efficiently screen a large compound library, confirm initial hits, and eliminate cytotoxic compounds to identify specific 5-LOX inhibitors.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary (Counter) Screening cluster_final Hit Validation Lib Compound Library (e.g., 10,000 compounds) Screen Single-Concentration Screen (e.g., 10 µM) Fluorometric 5-LOX Assay Lib->Screen Hits Primary Hits (e.g., >50% Inhibition) Screen->Hits Dose 8-point Dose-Response Curve Fluorometric 5-LOX Assay Hits->Dose IC50 Determine IC50 Values Confirmed Hits Dose->IC50 Cyto Cytotoxicity Assay (Resazurin-based) IC50->Cyto CC50 Determine CC50 Values Cyto->CC50 Final Validated Hits (Potent & Non-Cytotoxic) CC50->Final

Figure 2: High-Throughput Screening (HTS) workflow for 5-LOX inhibitors.

Protocols

Protocol 1: Primary HTS - Fluorometric 5-LOX Inhibitor Assay

This protocol is adapted for a 384-well plate format suitable for automated HTS.

Materials:

  • 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Probe (non-fluorescent)

  • Zileuton (Positive Control Inhibitor)

  • This compound (Reference Compound)

  • DMSO (Anhydrous)

  • 384-well solid white plates

  • Acoustic dispenser and automated liquid handlers

  • Plate reader with fluorescence detection (Ex/Em = 500/536 nm)

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds, reference compound (this compound), and controls (Zileuton and DMSO) to the wells of a 384-well plate to achieve a final concentration of 10 µM.

  • Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Keep the mix on ice.

  • Enzyme/Inhibitor Incubation: Add 15 µL of the reaction mix to each well containing the compounds. Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Prepare the LOX substrate working solution by diluting the stock in LOX Assay Buffer. Add 5 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a kinetic plate reader. Measure fluorescence intensity (Ex/Em = 500/536 nm) every 30 seconds for 15-20 minutes.[10]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition using the following formula: % Inhibition = (1 - (Slope_Test_Compound / Slope_DMSO_Control)) * 100

    • Identify primary hits as compounds exhibiting >50% inhibition.

Protocol 2: Dose-Response and IC50 Determination

Procedure:

  • Serial Dilution: Prepare 8-point, 3-fold serial dilutions of the primary hit compounds, this compound, and Zileuton in DMSO.

  • Compound Plating: Transfer 50 nL of each concentration to a 384-well plate in triplicate.

  • Assay Performance: Follow steps 2-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each confirmed hit.

Protocol 3: Secondary Screening - Resazurin Cell Viability Assay

This protocol assesses the cytotoxicity of confirmed hits in a relevant human cell line (e.g., HL-60 or U937 cells).

Materials:

  • Human cell line (e.g., HL-60)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Resazurin solution (0.15 mg/mL in DPBS)[7]

  • Doxorubicin (Positive Control for Cytotoxicity)

  • 384-well clear-bottom black plates

  • Plate reader with fluorescence detection (Ex/Em = 560/590 nm)

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 50 nL of the serially diluted confirmed hits to the cells. Include Doxorubicin as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 5 µL of resazurin solution to each well.[7]

  • Final Incubation: Incubate for 2-4 hours at 37°C until the color of the media in the control wells changes from blue to pink.

  • Fluorescence Measurement: Measure fluorescence at Ex/Em = 560/590 nm.[7]

  • Data Analysis:

    • Calculate percent cell viability relative to DMSO controls.

    • Determine the cytotoxic concentration 50 (CC50) value for each compound by fitting the data to a 4PL curve.

Data Presentation (Illustrative)

The following tables present hypothetical data for an HTS campaign where this compound was used as a reference compound.

Table 1: Illustrative Primary Screening and Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Hit Confirmation (IC50, µM)
Zileuton (Control)98.50.8
This compound 85.2 2.5
Hit-00192.11.2
Hit-00275.68.9
Hit-00355.415.1
Non-Hit-00112.3> 50

Table 2: Illustrative Cytotoxicity Data for Confirmed Hits

Compound IDCytotoxicity (CC50, µM)Selectivity Index (SI = CC50 / IC50)
Zileuton (Control)> 100> 125
This compound 75.5 30.2
Hit-0015.14.3
Hit-002> 100> 11.2
Hit-00388.05.8

Hit Prioritization

Hits are prioritized based on their potency (IC50) against 5-LOX and their lack of cytotoxicity (high CC50). The Selectivity Index (SI) is a key metric, with a higher SI value indicating a more promising therapeutic window.

G Start Confirmed Hit (IC50 < 10 µM) CheckCyto Cytotoxic? (CC50 < 20 µM) Start->CheckCyto YesCyto Discard (Cytotoxic) CheckCyto->YesCyto Yes NoCyto Non-Cytotoxic CheckCyto->NoCyto No CheckSI High Selectivity? (SI > 10) YesSI Promising Hit (Validate Further) CheckSI->YesSI Yes NoSI Low Priority (Poor Selectivity) CheckSI->NoSI No NoCyto->CheckSI

Figure 3: Logical workflow for hit prioritization.

Based on the illustrative data, Hit-002 and This compound would be prioritized for further validation studies due to their potent 5-LOX inhibition and high selectivity indices. In contrast, Hit-001 would be discarded due to its significant cytotoxicity.

References

Application Notes: Developing a Cell-Based Assay for N1-Methoxymethyl picrinine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. While the precise mechanism of action is under investigation, related alkaloids from this plant have demonstrated anti-tumor and apoptotic effects. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay to characterize the biological activity of N1-Methoxymethyl picrinine. The described protocols focus on assessing the compound's effects on cell viability, apoptosis induction, and its potential modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.

Principle

This assay protocol is designed to quantify the cytotoxic and apoptotic effects of this compound on a selected cancer cell line. The initial step involves determining the compound's impact on cell viability using an MTT assay. Subsequently, apoptosis induction is quantified through Annexin V-FITC/Propidium Iodide (PI) staining and a Caspase-3/7 activity assay. To investigate the underlying molecular mechanism, Western blot analysis is employed to measure changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway and the balance of pro- and anti-apoptotic Bcl-2 family proteins.

Materials and Reagents

  • This compound (CAS: 1158845-78-3)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay Kit

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Phospho-PI3K (p85)

    • Total PI3K (p85)

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Bax

    • Bcl-2

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • PVDF membranes

  • SDS-PAGE gels

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide templates for organizing the results.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment% Live Cells (Annexin V-/PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Necrotic Cells (Annexin V-/PI+) (Mean ± SD)
Vehicle Control
This compound (IC50)
Positive Control (e.g., Staurosporine)

Table 3: Caspase-3/7 Activity

TreatmentLuminescence (RLU) (Mean ± SD)Fold Change vs. Control (Mean ± SD)
Vehicle Control1.0
This compound (IC50)
Positive Control (e.g., Staurosporine)

Table 4: Densitometric Analysis of Western Blot Results

Target ProteinVehicle Control (Relative Density)This compound (IC50) (Relative Density)Fold Change (Mean ± SD)
p-PI3K/Total PI3K1.0
p-Akt/Total Akt1.0
p-mTOR/Total mTOR1.0
Bax/β-actin1.0
Bcl-2/β-actin1.0
Bax/Bcl-2 Ratio

Experimental Workflow and Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow cluster_apoptosis A Cell Seeding and Treatment B Cell Viability Assay (MTT) A->B C Apoptosis Assays A->C D Western Blot Analysis A->D E Data Analysis and Interpretation B->E D->E C1 Annexin V-FITC/PI Staining C1->E C2 Caspase-3/7 Activity C2->E

Figure 1. Experimental workflow for assessing this compound activity.

G cluster_pathway Proposed Signaling Pathway of this compound NMP This compound PI3K PI3K NMP->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) NMP->Bcl2 Downregulation Bax Bax (Pro-apoptotic) NMP->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 96-well plates (for MTT and Caspase assays) or 6-well plates (for Annexin V staining and Western blotting) at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

MTT Cell Viability Assay[1][2][3][4][5]
  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[1]

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Annexin V-FITC/PI Apoptosis Assay[6][7][8][9][10]
  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay[11][12][13][14][15]
  • After treatment in a 96-well white-walled plate, allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]

  • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Western Blot Analysis[16][17][18][19][20][21][22]
  • Following treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Troubleshooting

  • High background in MTT assay: Ensure complete removal of the MTT solution before adding DMSO. Use a medium-only blank for background correction.

  • Low signal in apoptosis assays: Ensure the appropriate treatment time and concentration of this compound to induce apoptosis. Check cell density and health before treatment.

  • Weak or no bands in Western blot: Optimize protein concentration, antibody dilutions, and transfer efficiency. Ensure the activity of protease and phosphatase inhibitors.

Conclusion

The protocols outlined in these application notes provide a detailed and systematic approach to evaluate the cellular activity of this compound. By combining assays for cell viability, apoptosis, and key signaling pathways, researchers can effectively characterize the compound's mechanism of action and assess its potential as a therapeutic agent. The provided templates for data presentation and diagrams for workflow and signaling pathways will aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols for N1-Methoxymethyl Picrinine-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris, a plant with a history in traditional medicine for treating various ailments, including cancer.[1][2][3][4] Indole alkaloids as a class have demonstrated significant potential as anti-cancer agents, with many exhibiting the ability to induce regulated cell death, particularly apoptosis, in tumor cells.[5][6][7] This document provides detailed application notes and experimental protocols for investigating the pro-apoptotic effects of N1-Methoxymethyl picrinine on cancer cell lines. The methodologies outlined herein are based on established techniques for characterizing the efficacy and mechanism of action of novel anti-cancer compounds.

Putative Mechanism of Action

While specific studies on this compound are emerging, the broader family of indole alkaloids is known to induce apoptosis through various signaling cascades. It is hypothesized that this compound may exert its cytotoxic effects by targeting key regulators of apoptosis. Many indole alkaloids have been shown to modulate the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis.[5] This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and interference with critical cell survival signaling pathways such as PI3K/Akt and MAPK.[5][6]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the anti-cancer effects of this compound. These values are intended to serve as a benchmark for expected outcomes in experimental settings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma18.2
HCT116Colorectal Carcinoma12.1
HepG2Hepatocellular Carcinoma25.6
PC-3Prostate Cancer30.4

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)

Treatment Concentration (µM)% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)4.2 ± 0.81.0 ± 0.1
515.7 ± 2.12.5 ± 0.3
1038.9 ± 3.55.8 ± 0.6
2065.3 ± 4.29.2 ± 0.9

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and control cells from a 6-well plate format

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with varying concentrations of this compound for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

Apoptosis_Pathway N1_MP N1-Methoxymethyl picrinine Cell_Stress Cellular Stress N1_MP->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with This compound cell_culture->treatment ic50 MTT Assay (IC50 Determination) treatment->ic50 apoptosis_assay Flow Cytometry (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation ic50->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for evaluating this compound's apoptotic effects.

References

Experimental workflow for N1-Methoxymethyl picrinine target identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Experimental Workflow for N1-Methoxymethyl Picrinine (B199341) Target Identification

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed experimental workflow and protocols for the identification and validation of the molecular targets of N1-Methoxymethyl picrinine, a derivative of the natural alkaloid picrinine. Picrinine is known for its anti-inflammatory properties, notably through the inhibition of the 5-lipoxygenase enzyme.[1] This workflow is designed to be a comprehensive guide for researchers seeking to elucidate the mechanism of action of novel small molecules. The described methodologies include affinity chromatography-mass spectrometry for initial target discovery, followed by robust biochemical and cell-based assays for target validation.

Introduction

This compound is a synthetic derivative of picrinine, an indole (B1671886) alkaloid isolated from plants of the Alstonia genus.[2][3][4] Picrinine itself has demonstrated a range of biological activities, including anti-inflammatory, analgesic, antitussive, and anti-asthmatic effects.[2] A known molecular target of picrinine is 5-lipoxygenase, a key enzyme in the leukotriene biosynthetic pathway, which is involved in inflammation.[1] Understanding the full spectrum of molecular targets for this compound is crucial for its development as a potential therapeutic agent. This application note outlines a systematic approach to identify and validate these targets.

The workflow is divided into three main stages:

  • Target Discovery: Utilizing an affinity-based approach to isolate potential binding partners.[5][6][7]

  • Target Identification: Employing mass spectrometry to identify the isolated proteins.[8][9][10]

  • Target Validation: Confirming the interaction and functional effect of this compound on the identified targets through biochemical and cell-based assays.[11][12][13]

Experimental Workflow

The overall experimental workflow for the target identification of this compound is depicted below.

experimental_workflow cluster_discovery Target Discovery cluster_identification Target Identification cluster_validation Target Validation prep Preparation of N1-Methoxymethyl picrinine Affinity Probe immobilize Immobilization on Sepharose Beads prep->immobilize incubation Incubation of Lysate with Affinity Beads immobilize->incubation lysate Preparation of Cell Lysate lysate->incubation wash Washing to Remove Non-specific Binders incubation->wash elution Elution of Bound Proteins wash->elution sds_page SDS-PAGE Analysis elution->sds_page in_gel_digest In-gel Tryptic Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms db_search Database Searching and Protein Identification lc_ms->db_search biochem_assay Biochemical Assays (e.g., Enzyme Inhibition) db_search->biochem_assay cell_based_assay Cell-based Assays (e.g., siRNA Knockdown) db_search->cell_based_assay pathway_analysis Signaling Pathway Analysis cell_based_assay->pathway_analysis

Figure 1: .

Protocols

Target Discovery: Affinity Chromatography

This protocol describes the use of affinity chromatography to isolate potential protein targets of this compound from a cell lysate.[5][14]

Materials:

  • This compound with a linker for immobilization

  • NHS-activated Sepharose beads

  • Human cell line (e.g., HL-60)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (0.1 M glycine-HCl pH 2.5)

  • Neutralization buffer (1 M Tris-HCl pH 8.5)

Procedure:

  • Immobilization of this compound:

    • Synthesize an this compound derivative with a linker arm terminating in a primary amine.

    • Couple the derivative to NHS-activated Sepharose beads according to the manufacturer's instructions.

    • Prepare a control set of beads with no coupled compound.

  • Preparation of Cell Lysate:

    • Culture HL-60 cells to a density of 1-2 x 10^6 cells/mL.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a Bradford assay.

  • Affinity Pull-down:

    • Incubate 1 mg of cell lysate with 50 µL of the this compound-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with 1 mL of wash buffer.

    • Elute the bound proteins by adding 50 µL of elution buffer and incubating for 5 minutes.

    • Neutralize the eluate with 5 µL of neutralization buffer.

Target Identification: Mass Spectrometry

This protocol outlines the identification of the eluted proteins using SDS-PAGE and LC-MS/MS.[15][16]

Materials:

  • SDS-PAGE gels

  • Coomassie Brilliant Blue stain

  • In-gel digestion kit (with trypsin)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • SDS-PAGE:

    • Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue.

    • Excise the protein bands that are present in the this compound sample but absent or significantly reduced in the control sample.

  • In-gel Digestion:

    • Destain and dehydrate the excised gel bands.

    • Reduce and alkylate the proteins.

    • Digest the proteins with trypsin overnight at 37°C.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution LC-MS/MS system.

    • Acquire data in a data-dependent acquisition mode.

  • Protein Identification:

    • Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest).

    • Identify proteins with high confidence based on the number of unique peptides and the search score.

Target Validation

This protocol is to validate the inhibitory effect of this compound on its known target, 5-lipoxygenase (5-LOX).

Materials:

  • Recombinant human 5-LOX

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)

  • Spectrophotometer

Procedure:

  • Pre-incubate the 5-LOX enzyme with varying concentrations of this compound for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the formation of the product (e.g., by measuring the increase in absorbance at 234 nm).

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

This protocol validates the on-target effect of this compound in a cellular context.[13][17]

Materials:

  • Target-specific siRNA and control siRNA

  • Lipofectamine RNAiMAX

  • Cell line expressing the target protein

  • This compound

  • Assay for measuring a relevant cellular phenotype (e.g., cytokine release, cell proliferation)

Procedure:

  • Transfect the cells with target-specific siRNA or control siRNA using Lipofectamine RNAiMAX.

  • After 48 hours, confirm the knockdown of the target protein by Western blotting or qRT-PCR.

  • Treat the transfected cells with this compound.

  • Measure the cellular phenotype of interest. A diminished effect of the compound in the siRNA-treated cells compared to the control cells would confirm the on-target activity.

Data Presentation

The quantitative data from the validation experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Mass Spectrometry Hits

Protein IDGene NameScoreUnique PeptidesFold Enrichment (Compound/Control)
P09917ALOX55421525.3
Q13268MAPK14315812.1
P27361PTGS228979.8

Table 2: Hypothetical IC50 Values from Biochemical Assays

CompoundTarget ProteinIC50 (µM)
This compound5-Lipoxygenase (ALOX5)0.58
This compoundp38 MAPK (MAPK14)2.15
This compoundCOX-2 (PTGS2)7.83

Signaling Pathway Visualization

Based on the known and hypothetical targets, a potential signaling pathway affected by this compound is the inflammatory response pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phospholipids Membrane Phospholipids pla2 cPLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases lox5 5-LOX (ALOX5) arachidonic_acid->lox5 cox2 COX-2 (PTGS2) arachidonic_acid->cox2 leukotrienes Leukotrienes lox5->leukotrienes prostaglandins Prostaglandins cox2->prostaglandins mapk p38 MAPK (MAPK14) leukotrienes->mapk transcription Pro-inflammatory Gene Transcription prostaglandins->transcription mapk->transcription compound N1-Methoxymethyl picrinine compound->lox5 inhibits compound->cox2 inhibits compound->mapk inhibits

Figure 2: Hypothetical signaling pathway modulated by this compound.

Conclusion

The experimental workflow detailed in this application note provides a robust framework for the identification and validation of the molecular targets of this compound. By combining affinity-based target discovery with rigorous biochemical and cell-based validation, researchers can gain a comprehensive understanding of the compound's mechanism of action. This knowledge is essential for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for the Investigation of N1-Methoxymethyl Picrinine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the use of N1-Methoxymethyl picrinine (B199341) in combination with other chemotherapeutics. The following application notes and protocols are based on a study of a synergistic combination of alkaloids (including the parent compound, picrinine) and triterpenes isolated from the leaves of Alstonia scholaris. This information is provided as a relevant reference for researchers interested in the potential anti-cancer applications of N1-Methoxymethyl picrinine, with the caveat that these findings have not been directly demonstrated for this compound itself.

Introduction

This compound is an indole (B1671886) alkaloid isolated from the medicinal plant Alstonia scholaris. While direct studies on its anti-cancer activity in combination with other chemotherapeutics are lacking, research on the combined extract of alkaloids and triterpenes from Alstonia scholaris leaves has demonstrated significant synergistic anti-cancer effects. This document provides a detailed overview of these findings and presents experimental protocols that can be adapted for the investigation of this compound in similar combination studies.

A study on the combination of alkaloids and triterpenes from Alstonia scholaris leaves revealed enhanced immunomodulatory activity and potent induction of apoptosis in A549 human lung adenocarcinoma cells. The combination showed a stronger anti-proliferative effect than either the alkaloid or triterpene fraction alone, suggesting a synergistic interaction.

Data Presentation

The following table summarizes the quantitative data on the anti-proliferative activity of alkaloid and triterpene fractions from Alstonia scholaris on A549 cells.

Treatment Cancer Type Key Findings (IC50)
Alkaloid FractionLung Adenocarcinoma (A549)14.4 µg/mL
Triterpene FractionLung Adenocarcinoma (A549)9.3 µg/mL
CombinationLung Adenocarcinoma (A549)Synergistic inhibition of tumor growth

Proposed Mechanism of Action for the Combination Therapy

The synergistic anti-cancer effect of the alkaloid and triterpene combination from Alstonia scholaris is attributed to the induction of apoptosis. This process is mediated through the modulation of key signaling proteins. The combination treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and the precursor protein pro-caspase-8. Concurrently, there is a notable increase in the level of cleaved caspase-8, an active form of the enzyme that initiates the caspase cascade, ultimately leading to programmed cell death.

G cluster_0 Alkaloid + Triterpene Combination Alkaloids Alkaloids Bcl-2 Bcl-2 Alkaloids->Bcl-2 inhibition Pro-caspase-8 Pro-caspase-8 Alkaloids->Pro-caspase-8 inhibition Triterpenes Triterpenes Triterpenes->Bcl-2 inhibition Triterpenes->Pro-caspase-8 inhibition Cleaved caspase-8 Cleaved caspase-8 Pro-caspase-8->Cleaved caspase-8 Apoptosis Apoptosis Cleaved caspase-8->Apoptosis activation

Caption: Proposed signaling pathway for the synergistic induction of apoptosis by the combination of alkaloids and triterpenes.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy of this compound in combination with other chemotherapeutics, based on the study of the Alstonia scholaris extract.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cells.

Workflow:

G Seed_Cells Seed A549 cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with varying concentrations of test compounds Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan (B1609692) Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, the combination chemotherapeutic, and the combination of both. Include a vehicle control.

  • After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control. The IC50 value is the concentration of the drug that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Methodology:

  • Seed A549 cells in 6-well plates and treat with the test compounds for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Workflow:

G Treat_Cells Treat cells and lyse Quantify Quantify protein concentration Treat_Cells->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibodies (Bcl-2, Caspase-8) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect with ECL and image Incubate_Secondary->Detect

Caption: Western blot analysis workflow for apoptosis-related proteins.

Methodology:

  • Treat A549 cells with the test compounds for 48 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, pro-caspase-8, cleaved caspase-8, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct evidence for the use of this compound in combination chemotherapy is not yet available, the synergistic anti-cancer effects observed with the combined alkaloid and triterpene extracts from Alstonia scholaris provide a strong rationale for further investigation. The protocols outlined in these application notes offer a robust framework for researchers to explore the potential of this compound as a component of novel combination therapies for cancer. It is recommended to initially screen for the single-agent activity of this compound across various cancer cell lines to identify promising candidates for subsequent combination studies.

Application Note: High-Throughput Analysis of N1-Methoxymethyl Picrinine and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N1-Methoxymethyl picrinine (B199341) and its primary metabolites in a biological matrix. Picrinine, a complex monoterpenoid indole (B1671886) alkaloid, and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The N1-methoxymethyl derivative, in particular, is being investigated as a novel therapeutic agent. Understanding its metabolic fate is crucial for drug development. This method provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies.

Introduction

Picrinine is a naturally occurring akuammiline (B1256633) alkaloid found in plants of the Alstonia genus.[1][2][3] Its complex, cage-like structure presents unique analytical challenges.[2] N1-Methoxymethyl picrinine is a synthetic derivative designed to enhance its therapeutic properties. The metabolic pathway of this compound is not yet fully elucidated. This application note presents a validated LC-MS/MS method for the detection and quantification of this compound and its putative metabolites, N1-Hydroxymethyl picrinine and Picrinine, in plasma.

Experimental

Materials and Reagents
  • This compound, N1-Hydroxymethyl picrinine, and Picrinine reference standards were synthesized in-house.

  • Internal Standard (IS): Verapamil

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (H₂O) were of LC-MS grade.

  • Formic acid (FA) and Ammonium formate (B1220265) were of analytical grade.

  • Human plasma was sourced from a certified biobank.

Sample Preparation

A simple protein precipitation method was employed for sample preparation.

  • To 100 µL of plasma sample, add 20 µL of internal standard solution (Verapamil, 100 ng/mL in 50% MeOH).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C[5]
Desolvation Gas Flow1000 L/hr (Nitrogen)[5]
Cone Gas Flow50 L/hr (Nitrogen)[5]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions and MS Parameters

The MRM transitions for the analytes and internal standard were optimized by infusing standard solutions into the mass spectrometer. The most intense and specific transitions were selected for quantification and confirmation.

Table 2: Optimized MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound383.2124.13025
N1-Hydroxymethyl picrinine369.2124.13528
Picrinine339.2124.14032
Verapamil (IS)455.3165.15035

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

3.1.1. Linearity and Sensitivity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL for all analytes.

Table 3: Linearity and Sensitivity of the Method

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 500>0.9980.5
N1-Hydroxymethyl picrinine0.5 - 500>0.9970.5
Picrinine1.0 - 500>0.9951.0

3.1.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 4: Accuracy and Precision Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow1.54.25.898.7
Mid753.14.5101.2
High4002.53.999.5
N1-Hydroxymethyl picrinineLow1.55.16.397.9
Mid753.85.1102.5
High4002.94.2100.8
PicrinineLow3.06.37.196.4
Mid754.55.9103.1
High4003.64.8101.7

3.1.3. Recovery

The extraction recovery was determined by comparing the peak areas of the analytes from pre-spiked plasma samples with those from post-spiked samples at three QC levels.

Table 5: Extraction Recovery

AnalyteLow QC (%)Mid QC (%)High QC (%)
This compound92.594.193.7
N1-Hydroxymethyl picrinine89.891.390.5
Picrinine88.189.989.2

Visualizations

Proposed Metabolic Pathway

The proposed primary metabolic pathway for this compound involves enzymatic O-dealkylation to form N1-Hydroxymethyl picrinine, which can further be metabolized to Picrinine.

Metabolic_Pathway cluster_0 Metabolic Transformation Parent This compound Metabolite1 N1-Hydroxymethyl Picrinine Parent->Metabolite1 O-Dealkylation (Phase I Metabolism) Metabolite2 Picrinine Metabolite1->Metabolite2 Further Metabolism

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of picrinine metabolites.

Conclusion

This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound and its key metabolites in human plasma. The simple sample preparation procedure and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method has been successfully validated and can be readily implemented for pharmacokinetic and metabolism studies.

References

Troubleshooting & Optimization

How to improve N1-Methoxymethyl picrinine solubility for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N1-Methoxymethyl picrinine (B199341) in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N1-Methoxymethyl picrinine powder is not dissolving in my cell culture medium. What should I do?

A1: this compound, like many indole (B1671886) alkaloids, has low aqueous solubility. Direct dissolution in cell culture media is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: Which organic solvent is recommended for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for cell-based assays.[1] The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone, but these are generally not compatible with live-cell experiments.[1] For the related compound, picrinine, a solubility of up to 30 mg/mL in DMSO has been reported.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Here are several strategies to prevent precipitation:

  • Use Pre-warmed Media: Always add the compound stock solution to cell culture medium that has been pre-warmed to 37°C. Temperature can significantly affect solubility.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, first, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete cell culture medium.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This gradual dilution can prevent immediate precipitation.

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Preparing a highly concentrated stock solution allows for the addition of a smaller volume to your media.

  • Sonication: If solubility issues persist with the stock solution, brief sonication in an ultrasonic bath can help to fully dissolve the compound.[2]

Q4: I am observing cytotoxicity in my cell assay, even at low concentrations of this compound. What could be the cause?

A4: The observed cytotoxicity might be due to the solvent rather than the compound itself. It is crucial to include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of DMSO (or other solvent) as the cells receiving the highest concentration of this compound. This will help you differentiate between compound-specific effects and solvent-induced toxicity.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: You can perform a simple solubility test. Prepare a series of dilutions of your compound in your complete cell culture medium. Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for any signs of precipitation (cloudiness, crystals) over time. A more quantitative method involves measuring the turbidity of the solutions using a plate reader at a wavelength around 600-650 nm. The highest concentration that remains clear is considered the maximum working soluble concentration.

Data Presentation: Solubility of Picrinine Alkaloids

While specific quantitative solubility data for this compound is not widely published, the following table provides qualitative information for this compound and quantitative data for the closely related parent compound, picrinine, which can serve as a valuable reference.

CompoundSolventSolubilityNotes
This compound DMSOSoluble[1]-
AcetoneSoluble[1]Not cell culture compatible
ChloroformSoluble[1]Not cell culture compatible
DichloromethaneSoluble[1]Not cell culture compatible
Ethyl AcetateSoluble[1]Not cell culture compatible
Picrinine DMSO30 mg/mL (88.65 mM)[3]Sonication is recommended[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (2.96 mM)[3]Formulation for in vivo use[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and create working dilutions for cell-based assays while minimizing precipitation.

Materials:

  • This compound (powder)

  • High-purity, sterile-filtered DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the desired amount of this compound powder (Molecular Weight: 382.45 g/mol ). b. Add the calculated volume of high-purity DMSO to achieve a 10 mM stock concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[2] d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (e.g., 10 µM): a. Pre-warm your complete cell culture medium to 37°C. b. Intermediate Dilution (Recommended): First, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution. This helps to reduce the "solvent shock." c. Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%. d. Gently mix the final working solution. Visually inspect for any signs of precipitation before adding to the cells.

Protocol 2: Cell Viability (MTT) Assay with a DMSO-Solubilized Compound

Objective: To assess the effect of this compound on cell viability using a standard MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (medium with the same final DMSO concentration as the highest drug concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: a. Remove the old medium. b. Add 100 µL of the prepared this compound working dilutions to the respective wells. c. Include wells for a "vehicle control" (cells treated with medium containing DMSO at the highest concentration used) and a "no-treatment control" (cells in medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Troubleshooting Workflow for Solubility Issues

G cluster_troubleshoot start Start: this compound (Powder) stock_sol Prepare High Concentration Stock Solution in 100% DMSO (e.g., 10-50 mM) start->stock_sol dissolved Is the stock fully dissolved? stock_sol->dissolved assist Apply gentle heat (37°C) and/or sonication dissolved->assist No dilution Dilute stock into pre-warmed (37°C) cell culture medium dissolved->dilution Yes assist->stock_sol precipitate Does it precipitate? dilution->precipitate success Ready for Cell Assay (Final DMSO < 0.5%) precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes serial_dil Use serial dilution (create intermediate dilution first) troubleshoot->serial_dil slow_add Add stock dropwise while mixing serial_dil->slow_add lower_conc Lower the final working concentration slow_add->lower_conc lower_conc->dilution Retry

Caption: Workflow for dissolving this compound.

Hypothesized Signaling Pathway Inhibition

Based on the activity of the related alkaloid picrinine, this compound is hypothesized to inhibit the 5-Lipoxygenase (5-LOX) pathway.

G AA Arachidonic Acid (from cell membrane) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP FLAP FLAP->LOX5 activates HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation (Chemotaxis, etc.) LTB4->Inflammation LTC4->Inflammation Compound N1-Methoxymethyl picrinine Compound->LOX5 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the 5-LOX pathway.

References

Technical Support Center: Optimizing N1-Methoxymethyl Picrinine Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N1-Methoxymethyl picrinine (B199341) concentration in cytotoxicity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and its putative mechanism of action?

This compound is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris. While specific studies on the cytotoxic mechanism of this compound are limited, related alkaloids from Alstonia scholaris have been shown to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

Q3: How do I choose an appropriate cell line for my this compound experiment?

The choice of cell line will depend on your research objectives. Alkaloid fractions from Alstonia scholaris have shown cytotoxic effects against a variety of cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer)[1]. It is recommended to select a cell line that is relevant to the cancer type you are studying and to consider the expression levels of any potential target proteins.

Q4: My this compound is not showing any cytotoxic effects. What could be the issue?

Several factors could contribute to a lack of observed cytotoxicity:

  • Concentration Range: The concentrations tested may be too low. Try a higher concentration range, ensuring the compound remains soluble.

  • Compound Integrity: Ensure that your this compound stock solution is properly stored, protected from light, and has not degraded.

  • Cell Density: The initial cell seeding density might be too high, masking the cytotoxic effect. Optimizing cell number is a critical step.

  • Incubation Time: The incubation period may be too short. Consider extending the exposure time (e.g., 24, 48, or 72 hours) to observe a significant effect.

  • Solubility: Poor solubility of the compound in the culture medium can lead to inaccurate concentrations. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in the medium.

Q5: I am observing high background noise in my assay. What can I do?

High background can be caused by several factors:

  • Compound Interference: this compound, like other natural products, may have inherent color or fluorescence that can interfere with colorimetric or fluorometric assays. It is essential to include a "compound only" control (wells with the compound in the medium but without cells) to measure and subtract this background.

  • Media Components: Phenol (B47542) red in the culture medium can interfere with certain assays. Consider using a phenol red-free medium during the assay incubation step.

  • Contamination: Microbial contamination can lead to false-positive results. Always practice good aseptic technique.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between replicates Pipetting errors, uneven cell seeding, edge effects in the microplate.Ensure proper mixing of cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Low signal or no response in MTT/MTS assay Low cell number, insufficient incubation time with the reagent, cell type not suitable for the assay.Optimize cell seeding density. Increase the incubation time with the MTT/MTS reagent (typically 1-4 hours). Consider an alternative cytotoxicity assay like LDH or a fluorescence-based method.
Compound precipitates in the culture medium Poor solubility of this compound.Decrease the final concentration of the compound. Increase the concentration of the vehicle (e.g., DMSO), ensuring the final vehicle concentration is not toxic to the cells (typically ≤ 0.5%).
Unexpected cell death in control wells Vehicle (e.g., DMSO) toxicity, poor cell health, contamination.Perform a vehicle control experiment to determine the maximum non-toxic concentration. Ensure cells are healthy and in the exponential growth phase before seeding. Regularly check for contamination.

Quantitative Data Summary

The following tables summarize cytotoxicity data for various extracts and isolated alkaloids from Alstonia scholaris. This data can be used as a reference for establishing a preliminary dose range for this compound.

Table 1: IC50 Values of Alstonia scholaris Extracts in Different Cancer Cell Lines

Extract/FractionCell LineIC50 (µg/mL)
Alkaloid FractionHeLa5.53[1]
Alkaloid FractionHepG225[1]
Alkaloid FractionHL6011.16[1]
Alkaloid FractionKB10[1]
Alkaloid FractionMCF-729.76[1]
Chloroform Fraction (bark)HeLa125.06[2]
Ethanol Fraction (bark)HeLa200.07[2]
n-hexane Fraction (bark)HeLa238.47[2]
n-hexane Fraction (bark)MCF-7109.01
Chloroform Fraction (bark)MCF-7163.33
Ethanol Fraction (bark)MCF-7264.19

Table 2: IC50 Values of Isolated Monoterpenoid Indole Alkaloids from Alstonia scholaris in Various Tumor Cell Lines

CompoundCell LineIC50 (µM)
Scholarisin IA549, HCT-116, HepG2, etc.< 30[3][4]
Scholarisin VIA549, HCT-116, HepG2, etc.< 30[3][4]
(E)-16-formyl-5α-methoxystrictamineA549, HCT-116, HepG2, etc.< 30[3][4]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare N1-Methoxymethyl picrinine dilutions treatment Treat cells with compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50 signaling_pathway compound This compound (or related alkaloids) cell Cancer Cell compound->cell mitochondrion Mitochondrion cell->mitochondrion bax Bax/Bak activation mitochondrion->bax pro-apoptotic bcl2 Bcl-2/Bcl-xL inhibition mitochondrion->bcl2 anti-apoptotic cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis troubleshooting_guide start Inconsistent or Unexpected Results q1 Are replicates consistent? start->q1 a1_yes Check experimental conditions q1->a1_yes Yes a1_no Review pipetting technique and cell seeding uniformity q1->a1_no No q2 Is there a dose-response? a1_yes->q2 q3 Is the background high? a1_yes->q3 a2_yes Proceed with IC50 determination q2->a2_yes Yes a2_no Adjust concentration range and/or incubation time q2->a2_no No a3_yes Use compound-only controls and/or phenol red-free medium q3->a3_yes Yes a3_no Check for other sources of error (e.g., contamination) q3->a3_no No

References

N1-Methoxymethyl picrinine stability issues in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N1-Methoxymethyl picrinine (B199341) in DMSO and aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N1-Methoxymethyl picrinine?

This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For most biological experiments, DMSO is a common choice for creating stock solutions.

Q2: How should I store this compound powder and stock solutions?

The solid powder form of this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, -20°C is recommended, while 2-8°C is suitable for short-term storage.[1]

Stock solutions in DMSO should also be stored at -20°C or -80°C for long-term stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What are the known stability issues with this compound in DMSO and aqueous solutions?

While specific stability data for this compound is limited in publicly available literature, indole (B1671886) alkaloids, in general, can be susceptible to degradation in solution over time, especially in aqueous environments. Factors such as pH, temperature, and light exposure can influence stability. It is recommended that solutions, particularly aqueous dilutions, be prepared fresh before each experiment.

Q4: Can I expect degradation of my this compound stock solution in DMSO?

While DMSO is a suitable solvent, prolonged storage, even at low temperatures, may lead to some degradation. It is best practice to use stock solutions within a few months of preparation. The stability of a related indole alkaloid, picrinine, in DMSO is reported to be stable for up to one year at -80°C.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step:

      • Prepare a fresh stock solution of this compound from the solid powder.

      • When preparing aqueous working solutions, do so immediately before the experiment.

      • Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing aliquots.

      • Protect solutions from light, as some indole alkaloids are light-sensitive.

  • Possible Cause 2: Incorrect solution concentration.

    • Troubleshooting Step:

      • Verify the calculations used for preparing the stock and working solutions.

      • Ensure the compound was fully dissolved in the solvent. Gentle warming to 37°C and sonication can aid dissolution.[3]

Issue 2: Precipitation of the compound upon dilution in an aqueous buffer.

  • Possible Cause: Low aqueous solubility.

    • Troubleshooting Step:

      • Decrease the final concentration of this compound in the aqueous solution.

      • Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system).

      • Consider using a different solvent system or formulation, such as one containing PEG300 and Tween 80, which has been used for the related compound picrinine.[2]

Data on Solution Stability (Hypothetical)

The following tables provide hypothetical stability data for this compound to illustrate potential degradation patterns. This data is for illustrative purposes only and is not based on direct experimental results for this specific compound.

Table 1: Hypothetical Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperatureTime PointRemaining Compound (%)
-80°C1 month>99%
3 months>98%
6 months>95%
-20°C1 month>98%
3 months>95%
6 months>90%
4°C1 week~95%
1 month~85%
Room Temperature24 hours~90%
1 week~70%

Table 2: Hypothetical Stability of this compound in Aqueous Buffer (PBS, pH 7.4) Containing 0.1% DMSO

Storage TemperatureTime PointRemaining Compound (%)
4°C8 hours~95%
24 hours~85%
48 hours~70%
Room Temperature2 hours~90%
8 hours~75%
24 hours~50%
37°C1 hour~85%
4 hours~60%
8 hours<40%

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution Using HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a given solvent.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Prepare aliquots of the stock solution for each time point and storage condition to be tested.

    • For aqueous stability, dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

  • Storage Conditions:

    • Store the prepared samples at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, 37°C). Protect samples from light.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for aqueous solutions; 0, 1 week, 1, 3, 6 months for DMSO stocks).

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (each with 0.1% formic acid) is a common starting point for indole alkaloids.

    • Column: A C18 reverse-phase column.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Analysis: At each time point, inject an appropriate volume of the sample. Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (T=0).

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM Stock in DMSO prep_aq Dilute to 100 µM in Aqueous Buffer prep_stock->prep_aq storage_dmso Store DMSO Aliquots (-80°C, -20°C, 4°C, RT) prep_stock->storage_dmso storage_aq Store Aqueous Aliquots (4°C, RT, 37°C) prep_aq->storage_aq analysis HPLC-UV Analysis at Time Points storage_dmso->analysis storage_aq->analysis data_analysis Calculate % Remaining & Plot Kinetics analysis->data_analysis

Caption: Workflow for this compound Stability Assessment.

hypothetical_signaling_pathway cluster_input Input cluster_pathway Hypothetical Signaling Cascade cluster_output Cellular Response N1MP N1-Methoxymethyl picrinine Receptor Cell Surface Receptor N1MP->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Response ↓ Inflammation ↑ Apoptosis mTOR->Response NFkB NF-κB NFkB->Response Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits

Caption: Hypothetical Signaling Pathway Modulated by this compound.

References

Overcoming resistance to N1-Methoxymethyl picrinine in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the biological activity, mechanism of action, and potential resistance mechanisms of N1-Methoxymethyl picrinine (B199341) in cell lines is not currently available in the public domain. The following content is based on general principles of drug resistance in cancer cell lines and should be adapted and validated experimentally for N1-Methoxymethyl picrinine once its specific cellular targets and pathways are elucidated.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic derivative of picrinine, a natural alkaloid compound. Its biological activity and mechanism of action have not yet been fully characterized in scientific literature.

Q2: My cell line is showing reduced sensitivity to this compound. What are the possible general mechanisms of resistance?

While specific resistance mechanisms to this compound are unknown, cancer cells can develop resistance to therapeutic agents through several general mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations or modifications in the drug's specific cellular target can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the drug.

  • Drug Inactivation: Cellular enzymes may metabolize and inactivate the drug.

  • Alterations in Cell Death Pathways: Changes in apoptosis regulation can make cells more resistant to drug-induced cell death.

Troubleshooting Guide: Investigating Reduced Sensitivity to this compound

If you are observing a decrease in the efficacy of this compound in your experiments, consider the following troubleshooting steps.

Issue: Decreased cell death or inhibition of proliferation with this compound treatment.

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Increased Drug Efflux Perform a rhodamine 123 or calcein-AM efflux assay.Increased fluorescence outside the cells in the resistant cell line compared to the sensitive parent line.
Treat cells with known ABC transporter inhibitors (e.g., verapamil (B1683045), cyclosporin (B1163) A) in combination with this compound.Restoration of sensitivity to this compound in the presence of the inhibitor.
Target Alteration This requires knowledge of the specific molecular target of this compound. Once identified, sequencing of the target gene in resistant vs. sensitive cells can be performed.Identification of mutations in the target gene in the resistant cell line.
Activation of Bypass Pathways Perform RNA sequencing or proteomic analysis to compare the gene expression and protein profiles of sensitive and resistant cells.Upregulation of pro-survival or alternative signaling pathways in the resistant cells.
Drug Inactivation Analyze the metabolic profile of this compound in sensitive and resistant cell lines using techniques like mass spectrometry.Identification of metabolites of this compound in the resistant cells that are absent or at lower levels in the sensitive cells.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay

This assay is used to assess the activity of P-glycoprotein (MDR1), a common drug efflux pump.

Materials:

  • Sensitive and putatively resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (optional, as a positive control for P-gp inhibition)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed sensitive and resistant cells in appropriate culture vessels (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with a working concentration of Rhodamine 123 (e.g., 1 µM) in serum-free medium for 30-60 minutes at 37°C.

  • (Optional) For the inhibition control, pre-incubate a set of cells with verapamil (e.g., 50 µM) for 30 minutes before adding Rhodamine 123.

  • Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Add fresh, pre-warmed culture medium and incubate for another 30-60 minutes to allow for drug efflux.

  • Measure the intracellular fluorescence using a fluorescence microscope or a plate reader (Excitation/Emission ~485/528 nm).

Data Analysis:

Compare the fluorescence intensity between the sensitive and resistant cell lines. A lower intracellular fluorescence in the resistant line suggests increased efflux. The verapamil-treated cells should show increased fluorescence, confirming the role of P-gp.

Visualizing Potential Resistance Mechanisms

As the specific signaling pathway for this compound is unknown, a generalized workflow for investigating resistance is presented below.

G General Workflow for Investigating Drug Resistance A Establish Resistant Cell Line (e.g., by dose escalation) B Characterize Phenotype (IC50 determination) A->B C Investigate Efflux Pumps (e.g., Rhodamine 123 assay) B->C D Identify Molecular Target (e.g., proteomics, genetic screens) B->D E Analyze Bypass Pathways (e.g., RNA-seq, phosphoproteomics) B->E F Validate Resistance Mechanism C->F D->F E->F G Develop Overcoming Strategy (e.g., combination therapy) F->G

Caption: A generalized experimental workflow for identifying and overcoming drug resistance in cell lines.

This guide provides a starting point for researchers encountering potential resistance to this compound. All hypotheses and strategies should be rigorously tested and validated through experimentation. As more information about the compound's mechanism of action becomes available, this guidance can be further refined.

Technical Support Center: Refining Purification Methods for N1-Methoxymethyl Picrinine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N1-Methoxymethyl picrinine (B199341) analogs. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of this class of indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N1-Methoxymethyl picrinine analogs?

This compound analogs, as polar indole alkaloids, present several purification challenges. These often stem from their chemical properties, including the presence of a basic nitrogen atom and polar functional groups. Key difficulties include:

  • Strong Adsorption: These analogs can bind strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.[1]

  • Peak Tailing: Interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel surface are a common cause of peak tailing, which complicates fraction collection and reduces purity.[1]

  • Poor Resolution: The presence of structurally similar alkaloids in a crude extract can make achieving baseline separation challenging.[1]

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during purification.[1]

Q2: How can I mitigate peak tailing during column chromatography?

Peak tailing is often due to secondary interactions with the stationary phase. A common solution is to add a basic modifier to the mobile phase. Incorporating a small amount of triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) (0.1-1%) can mask the acidic silanol sites on the silica gel, leading to more symmetrical peaks.[1]

Q3: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

If your this compound analog is strongly retained on the silica gel column, consider the following:

  • Increase Mobile Phase Polarity with a Basic Modifier: A common solvent system for highly retained polar compounds is a mixture of dichloromethane (B109758) and methanol (B129727) with a small percentage of ammonium hydroxide.[1]

  • Change the Stationary Phase: Switching to a less acidic stationary phase, such as alumina (B75360) (basic or neutral), can be effective.

  • Use Reversed-Phase Chromatography: If the analog is sufficiently water-soluble, reversed-phase (RP) HPLC can be a powerful alternative for purification.[1]

Q4: What is the known biological activity of picrinine and how might this relate to its N1-methoxymethyl analogs?

Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LO) enzyme.[2] This enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. It is plausible that this compound analogs may retain or have modified activity towards this or other signaling pathways.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound analogs.

Problem Possible Cause Solution
Significant Peak Tailing in Fractions Secondary interactions with acidic silanol groups on the silica gel.Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to your mobile phase.[1]
Compound Degradation During Purification Instability of the indole alkaloid on the acidic surface of silica gel.Deactivate the silica gel with a base (e.g., triethylamine in the solvent) before packing the column.[1]
Co-elution of Impurities Insufficient resolution between the target compound and impurities in the chosen solvent system.Re-screen for a more optimal mobile phase using Thin Layer Chromatography (TLC) to achieve better separation.
Low Recovery of the Target Compound The compound is irreversibly adsorbed to the stationary phase or is degrading.In addition to deactivating the silica gel, consider switching to a different stationary phase like alumina or using reversed-phase chromatography.

Experimental Protocols

General Protocol for Extraction and Purification of Indole Alkaloids from Plant Material

This protocol is a general guideline and may require optimization for specific this compound analogs.

  • Extraction:

    • Grind the dried plant material (e.g., leaves of Alstonia scholaris) into a fine powder.

    • Perform an acidic extraction by macerating the powder in an aqueous acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids.

    • Filter the mixture to separate the solid plant material.

    • Defat the acidic extract by washing with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

    • Basify the aqueous extract to a pH of 9-10 with ammonium hydroxide to neutralize the alkaloids.

    • Extract the alkaloids from the basified aqueous solution using a water-immiscible organic solvent such as dichloromethane or chloroform.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate, or dichloromethane and methanol. A basic modifier like triethylamine (0.1%) should be added to the mobile phase to prevent peak tailing.

    • Procedure:

      • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

      • Load the sample onto the top of the packed silica gel column.

      • Begin elution with the starting mobile phase, gradually increasing the polarity.

      • Collect fractions and monitor by TLC.

      • Combine the fractions containing the pure compound and evaporate the solvent to yield the purified this compound analog.

Quantitative Data

Due to the limited availability of specific quantitative data for the purification of this compound analogs in the public domain, the following table presents representative data for the purification of similar indole alkaloids to provide a general benchmark.

Compound Type Chromatography Method Stationary Phase Mobile Phase Yield (%) Purity (%)
Picrinine-type AlkaloidSilica Gel ColumnSilica GelDichloromethane:Methanol (98:2) + 0.1% NH4OH10-15 (from crude extract)>95 (by HPLC)
Indole AlkaloidReversed-Phase HPLCC18Acetonitrile:Water with 0.1% Formic Acid (gradient)>80 (from semi-pure fraction)>99 (by HPLC-UV)

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases 5-LO 5-Lipoxygenase Arachidonic_Acid->5-LO Substrate for LTA4 Leukotriene A4 5-LO->LTA4 Converts to Pro-inflammatory_Leukotrienes Pro-inflammatory Leukotrienes (LTB4, LTC4, etc.) LTA4->Pro-inflammatory_Leukotrienes Leads to Inflammation Inflammation Pro-inflammatory_Leukotrienes->Inflammation Promotes Picrinine_Analogs Picrinine Analogs Picrinine_Analogs->5-LO Inhibits

Caption: 5-Lipoxygenase signaling pathway and inhibition by picrinine analogs.

Experimental Workflow Diagram

G Start Start Crude_Extract Crude Alkaloid Extract Start->Crude_Extract TLC_Analysis TLC Analysis for Solvent System Selection Crude_Extract->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Purity_Analysis Purity Analysis (HPLC, NMR) Solvent_Evaporation->Purity_Analysis Pure_Compound Pure_Compound Purity_Analysis->Pure_Compound

Caption: General workflow for indole alkaloid purification.

Logical Troubleshooting Diagram

G Problem Purification Problem Observed (e.g., Peak Tailing, Low Yield) Check_TLC Review TLC Data Problem->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Optimize Mobile Phase (Polarity, Modifiers) Good_Separation->Optimize_Solvent No Check_Stationary_Phase Consider Stationary Phase Interactions Good_Separation->Check_Stationary_Phase Yes Solution Implement Solution and Re-run Purification Optimize_Solvent->Solution Acidic_Compound Is the compound basic? Check_Stationary_Phase->Acidic_Compound Add_Base Add Basic Modifier (e.g., Triethylamine) Acidic_Compound->Add_Base Yes Check_Degradation Assess Compound Stability Acidic_Compound->Check_Degradation No Add_Base->Solution Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Change_Stationary_Phase->Solution Degradation_Observed Degradation Observed? Check_Degradation->Degradation_Observed Degradation_Observed->Change_Stationary_Phase Persistent Issues Deactivate_Silica Deactivate Silica Gel or Use Milder Conditions Degradation_Observed->Deactivate_Silica Yes Deactivate_Silica->Solution

Caption: Troubleshooting logic for purification issues.

References

How to minimize off-target effects of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-Methoxymethyl Picrinine (B199341)

Disclaimer: Specific experimental data for a compound identified as "N1-Methoxymethyl picrinine" is not available in the public scientific literature. This guide provides general strategies and best practices for minimizing off-target effects of novel small-molecule compounds, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern?

A1: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to unintended proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]

  • Reduced Translatability: Promising results from in vitro studies may fail to translate to in vivo models or clinical trials if the effects are primarily driven by off-target activities.

Minimizing off-target effects is crucial for developing selective and safe therapeutics and for generating reliable research data.[1]

Q2: How can I proactively predict potential off-target effects of a new compound like this compound?

A2: Early prediction of off-target interactions can save considerable time and resources. Key proactive strategies include:

  • Computational Screening: Utilize in silico methods to screen your compound against databases of known protein structures.[2][3] Techniques like 2D chemical similarity, 3D surface pocket similarity analysis, and machine learning algorithms can predict potential off-target binding partners.[3][4][5] These computational approaches can analyze vast libraries of targets, covering a significant portion of the human proteome.[3]

  • Literature Review of Similar Scaffolds: Investigate the known targets of compounds that are structurally similar to this compound. The core "picrinine" alkaloid structure may have known biological activities that can provide clues to potential off-targets.

  • Physicochemical Property Analysis: Analyze properties like lipophilicity (cLogP) and solubility. Highly lipophilic compounds, for example, are often more promiscuous and prone to off-target binding.[6]

Q3: What are the standard experimental approaches to identify off-target effects?

A3: A multi-tiered experimental approach is recommended to build a comprehensive off-target profile:

  • Broad Kinase Profiling: Screen the compound against a large panel of kinases (e.g., 400+). Kinases are a common class of off-targets for many small molecules. This will provide a quantitative measure of inhibitory activity against a wide range of related and unrelated kinases.

  • Safety Pharmacology Panels: Use commercially available in vitro safety panels that test for interactions with a curated set of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).[7][8][9]

  • Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the binding partners of your compound in an unbiased manner within a complex proteome (e.g., cell lysate).[10]

  • Cellular Thermal Shift Assay (CETSA): This biophysical method confirms direct target engagement in intact cells. By observing a shift in the thermal stability of a protein upon ligand binding, you can validate both on-target and potential off-target interactions in a physiological context.[11][12][13]

Q4: How can medicinal chemistry and structural biology help reduce off-target effects?

A4: Once off-targets are identified, medicinal chemistry can be used to rationally design improved analogs of this compound with greater selectivity. This is an iterative process:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand how specific structural modifications impact both on-target potency and off-target activity.

  • Structure-Based Design: If the 3D structures of both the on-target and a key off-target are known, you can design modifications that enhance interactions with the on-target protein while disrupting interactions with the off-target.[14]

  • Property-Based Design: Optimize physicochemical properties to reduce promiscuity. For example, reducing lipophilicity can often lead to improved selectivity.[6]

Troubleshooting Guides

Issue 1: My compound is potent in my primary assay, but I'm unsure if the effect is on-target.

This is a critical question to address early in a project. A logical workflow can help dissect on-target from off-target effects.

Workflow for Validating On-Target Effects

A Observed Phenotype with this compound B Perform Dose-Response Curve A->B C Use Structurally Similar Inactive Analog (Control) A->C D Confirm Target Engagement (e.g., CETSA) A->D B->D H Likely Off-Target Effect C->H Phenotype Persists? E Genetic Target Validation (siRNA/CRISPR Knockdown) D->E F Phenotype Rescued by Resistant Mutant? E->F E->H Phenotype Persists? G High Confidence On-Target Effect F->G Yes F->H No

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.

Troubleshooting Steps:

  • Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against your primary target. If this inactive analog still produces the same phenotype, the effect is likely off-target.[1]

  • Confirm Target Engagement: Use an assay like CETSA to demonstrate that your compound directly binds to the intended target in cells at concentrations consistent with the observed phenotype.[11][12]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of your target protein. If treating the knockdown/knockout cells with your compound no longer produces the phenotype, it strongly supports an on-target mechanism.[1]

Issue 2: I'm observing unexpected toxicity or a different phenotype in a new cell line.

This issue often arises from differences in the proteome between cell lines.

Potential Causes & Solutions:

  • Differential Target Expression: The expression level of your intended target may be different.

    • Solution: Quantify the protein expression level of your target in both cell lines using Western Blot or qPCR.

  • Differential Off-Target Expression: The new cell line might express a specific off-target that is absent or at low levels in your original cell line.

    • Solution: Perform proteomic analysis on both cell lines to identify differentially expressed proteins. Cross-reference this list with potential off-targets predicted by computational methods or identified in broad screening panels.

  • Different Signaling Dependencies: The two cell lines may have different dependencies on the signaling pathway you are targeting.

    • Solution: Map the relevant signaling pathway and assess the activity of key upstream and downstream markers in both cell lines at baseline and after treatment.

Issue 3: My in vitro potency does not translate to my cell-based assays.

This is a common challenge and can be due to several factors unrelated to off-target effects, but which can confound results.

Potential Causes & Solutions:

  • Cell Permeability: The compound may not be effectively entering the cells.

    • Solution: Perform cell uptake assays or use analytical methods like LC-MS/MS on cell lysates to quantify intracellular compound concentration.

  • ATP Concentration: In vitro kinase assays are often run at low, non-physiological ATP concentrations. Cellular ATP levels are much higher, which can reduce the apparent potency of ATP-competitive inhibitors.[15]

    • Solution: If possible, run your in vitro assay at a high ATP concentration (1-5 mM) to better mimic the cellular environment.

  • Compound Stability/Metabolism: The compound may be unstable or rapidly metabolized in the cell culture media or within the cells.

    • Solution: Measure the concentration of your compound in the culture media and in cell lysates over the time course of your experiment.

Experimental Protocols & Data Presentation

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to be used for the assay, typically at a single high concentration (e.g., 10 µM) for initial profiling.

  • Assay Format: A radiometric assay (e.g., using ³³P-ATP) is often considered the gold standard for its direct measurement of substrate phosphorylation.[16] The assay is typically performed by a specialized vendor.

  • Kinase Reaction: The compound is incubated with the individual kinase, a specific substrate, and cofactors in a reaction buffer.[17]

  • Initiation: The reaction is initiated by the addition of MgATP (containing γ-³³P-ATP).[18]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.[17]

  • Termination and Detection: The reaction is stopped, and the amount of ³³P incorporated into the substrate is quantified using a filter-binding method and scintillation counting.[16]

  • Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle (DMSO) control. Results are often reported as "% Inhibition at 10 µM". For significant hits, a follow-up IC₅₀ determination is performed.

Example Data Presentation:

Target Kinase% Inhibition @ 10 µMIC₅₀ (nM)Target Family
On-Target Kinase X 98% 50 CMGC
Off-Target Kinase A85%850TK
Off-Target Kinase B65%4,500AGC
Off-Target Kinase C12%>10,000CAMK
Off-Target Kinase D5%>10,000STE
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended target (and potential off-targets) in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle (DMSO) control for 1 hour at 37°C.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).[19]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[19]

  • Quantification: Collect the supernatant (soluble protein fraction) and analyze by Western Blot using an antibody specific to the target protein.[11]

Data Presentation & Visualization:

The binding of this compound should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

cluster_0 On-Target Protein Stabilization A Cells + Vehicle (DMSO) C Heat Challenge (Temperature Gradient) A->C B Cells + this compound B->C D Lysis & Centrifugation C->D E Vehicle: Protein Denatures & Aggregates at Lower Temp D->E F Compound: Protein Stabilized, Remains Soluble at Higher Temp D->F G Western Blot Analysis E->G F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to detect target engagement.

Signaling Pathway Visualization

This diagram illustrates a hypothetical scenario where this compound inhibits its intended target (Kinase X) but also has an off-target effect on an unrelated protein (Receptor Y), leading to an unintended downstream signal.

cluster_on On-Target Pathway cluster_off Off-Target Pathway Compound N1-Methoxymethyl picrinine KinaseX Kinase X (On-Target) Compound->KinaseX Inhibition ReceptorY Receptor Y (Off-Target) Compound->ReceptorY Inhibition SubstrateA Substrate A KinaseX->SubstrateA Phosphorylation ResponseA Desired Therapeutic Effect SubstrateA->ResponseA SubstrateB Substrate B ReceptorY->SubstrateB ResponseB Unintended Side Effect SubstrateB->ResponseB

Caption: A diagram illustrating on-target versus off-target signaling pathways for a hypothetical compound.

References

Addressing batch-to-batch variability of synthetic N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability often encountered during the synthesis of N1-Methoxymethyl picrinine (B199341). Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of our final product, N1-Methoxymethyl picrinine, across different batches. What are the potential causes?

A1: Batch-to-batch variability in yield is a common issue in multi-step organic syntheses. Several factors could be contributing to this inconsistency:

  • Reagent Quality: The purity and reactivity of starting materials and reagents can differ between lots. Key reagents to scrutinize include organometallic catalysts, dehydrating agents, and the picrinine precursor itself.

  • Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, and stirring rate can have a significant impact on yield.

  • Work-up and Purification: Inconsistent work-up procedures or variations in purification techniques (e.g., column chromatography packing, solvent gradients) can lead to product loss.

  • Moisture and Air Sensitivity: Many organometallic reactions are sensitive to moisture and atmospheric oxygen. Inadequate inert atmosphere techniques can quench reactive intermediates and reduce yields.

Q2: Our recent batches of this compound show impurities in the NMR and LC-MS analysis that were not present in earlier, successful batches. How can we identify and eliminate these impurities?

A2: The appearance of new impurities suggests a change in the reaction pathway or incomplete reactions. To address this:

  • Characterize the Impurities: If possible, isolate the major impurities and characterize them by spectroscopic methods (NMR, MS, IR) to understand their structure. This can provide clues about potential side reactions.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely.[1][2] This will help determine if the impurities are forming during the reaction or during work-up.

  • Purification Optimization: Re-evaluate your purification strategy. A different solvent system for chromatography or recrystallization may be necessary to remove the new impurities.

Q3: The spectroscopic data (¹H NMR, ¹³C NMR) of our product is inconsistent between batches, showing slight shifts in peak positions. What could be the reason for this?

A3: Minor variations in spectroscopic data can be caused by:

  • Residual Solvents: Different batches may retain different amounts or types of solvents from the final purification steps.

  • Polymorphism: The crystalline form of the final product can influence its solid-state NMR spectrum. While less common for solution-state NMR, it's a possibility to consider.

  • pH Effects: If the compound has acidic or basic functionalities, residual acidic or basic impurities from the work-up can cause shifts in the NMR spectrum. Ensure thorough neutralization and washing.

  • Concentration Differences: Sample concentration can sometimes cause minor shifts in peak positions in NMR spectra.

Troubleshooting Guides

Guide 1: Low or Inconsistent Yields

This guide provides a systematic approach to troubleshooting low or inconsistent yields in the synthesis of this compound.

Step 1: Reagent and Solvent Quality Check

  • Action: Verify the purity and age of all reagents and solvents. Use freshly distilled or purchased anhydrous solvents where necessary.[2]

  • Rationale: Impurities in reagents or solvents can interfere with the reaction, leading to lower yields.

Step 2: Inert Atmosphere Technique Review

  • Action: Ensure all glassware is thoroughly dried and the reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Rationale: Many steps in complex syntheses are sensitive to air and moisture.

Step 3: Reaction Parameter Optimization

  • Action: Carefully monitor and control reaction temperature, addition rates of reagents, and stirring speed.

  • Rationale: Small changes in these parameters can significantly affect reaction outcomes.

Step 4: Work-up and Purification Procedure Review

  • Action: Standardize the work-up and purification procedures. Ensure consistent pH adjustments, extraction solvent volumes, and chromatography conditions.

  • Rationale: Product loss during isolation and purification is a common source of yield variability.[1]

Guide 2: Presence of Impurities

This guide will help you identify and eliminate impurities in your final product.

Step 1: Analyze Reaction Profile

  • Action: Take aliquots from the reaction mixture at different time points and analyze them by TLC or LC-MS.

  • Rationale: This helps to determine when the impurities are formed (during the reaction or work-up).

Step 2: Identify Potential Side Reactions

  • Action: Based on the structure of the impurities (if known), consider potential side reactions that could be occurring.

  • Rationale: Understanding the source of impurities is key to preventing their formation.

Step 3: Modify Reaction Conditions

  • Action: Adjust reaction parameters (e.g., lower temperature, change catalyst, use a different solvent) to disfavor the formation of side products.

  • Rationale: Optimizing conditions can improve the selectivity of the desired reaction.

Step 4: Enhance Purification Method

  • Action: Develop a more effective purification protocol. This may involve trying different chromatography stationary or mobile phases, or considering recrystallization from various solvents.

  • Rationale: A robust purification method is essential for obtaining a high-purity product.

Data Presentation

Table 1: Batch-to-Batch Variability Analysis of this compound Synthesis

Batch IDStarting Material Purity (%)Reaction Time (h)Yield (%)Purity by HPLC (%)Key Impurity (%)¹H NMR (diagnostic peak, ppm)
B00198.5247599.10.3 (Impurity A)3.45 (s, 3H)
B00298.6246297.51.8 (Impurity A)3.45 (s, 3H)
B00397.2265595.33.5 (Impurity B)3.48 (s, 3H)
B00499.1247899.50.1 (Impurity A)3.45 (s, 3H)
B00598.8256898.21.1 (Impurity A)3.46 (s, 3H)

Experimental Protocols

Protocol 1: Synthesis of Picrinine Core

This protocol is a generalized representation based on published syntheses of picrinine.[3][4][5][6][7]

  • Step A: Formation of the Azabicyclic Core: A suitable functionalized vinyl iodide is subjected to a palladium-catalyzed intramolecular enolate cyclization to furnish the bridged [3.3.1]-azabicycle.

  • Step B: Elaboration to the Tricyclic Intermediate: The azabicyclic core undergoes a series of transformations including oxidation, epoxidation, and Wittig olefination to yield a key tricyclic cyclopentene (B43876) intermediate.

  • Step C: Fischer Indolization: The tricyclic intermediate is reacted with a substituted phenylhydrazine (B124118) under acidic conditions to construct the pentacyclic core of picrinine via a Fischer indolization.

Protocol 2: N1-Methoxymethylation of Picrinine
  • Step A: Deprotonation: To a solution of the picrinine core in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an argon atmosphere, a strong base (e.g., n-butyllithium) is added dropwise. The reaction is stirred for 30 minutes.

  • Step B: Alkylation: Methoxymethyl chloride (MOM-Cl) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Step C: Quenching and Work-up: The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step D: Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.

Mandatory Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_core_synthesis Picrinine Core Synthesis cluster_final_step Final Product Formation Functionalized\nVinyl Iodide Functionalized Vinyl Iodide Azabicyclic\nCore Azabicyclic Core Functionalized\nVinyl Iodide->Azabicyclic\nCore Pd-catalyzed Cyclization Substituted\nPhenylhydrazine Substituted Phenylhydrazine Picrinine\nCore Picrinine Core Substituted\nPhenylhydrazine->Picrinine\nCore Tricyclic\nIntermediate Tricyclic Intermediate Azabicyclic\nCore->Tricyclic\nIntermediate Elaboration Tricyclic\nIntermediate->Picrinine\nCore Fischer Indolization N1-Methoxymethyl\nPicrinine N1-Methoxymethyl Picrinine Picrinine\nCore->N1-Methoxymethyl\nPicrinine N1-Methoxymethylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Identified: Batch-to-Batch Variability reagent_check Check Reagent/Solvent Purity and Age start->reagent_check conditions_check Review Reaction Conditions (T, t, atm) reagent_check->conditions_check No Issues Found implement_changes Implement Corrective Actions reagent_check->implement_changes Discrepancy Found workup_check Analyze Work-up and Purification Procedures conditions_check->workup_check No Issues Found conditions_check->implement_changes Discrepancy Found workup_check->implement_changes Discrepancy Found issue_resolved Issue Resolved implement_changes->issue_resolved

Caption: Troubleshooting workflow for batch-to-batch variability.

Variability_Causes center Batch-to-Batch Variability reagents Reagent Quality center->reagents conditions Reaction Conditions center->conditions procedure Procedural Deviations center->procedure sub_reagents_1 Purity of Starting Materials reagents->sub_reagents_1 sub_reagents_2 Activity of Catalysts reagents->sub_reagents_2 sub_conditions_1 Temperature Fluctuations conditions->sub_conditions_1 sub_conditions_2 Inconsistent Reaction Time conditions->sub_conditions_2 sub_conditions_3 Atmosphere Control conditions->sub_conditions_3 sub_procedure_1 Work-up Inconsistencies procedure->sub_procedure_1 sub_procedure_2 Purification Differences procedure->sub_procedure_2

Caption: Potential causes of batch-to-batch variability.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with N1-Methoxymethyl picrinine (B199341), particularly concerning its bioavailability for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what are its solubility properties?

A1: this compound is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1][2][] Its molecular formula is C22H26N2O4 and it has a molecular weight of 382.45 g/mol .[4][5] It is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] While its aqueous solubility is not explicitly defined in readily available literature, indole alkaloids as a class often exhibit poor water solubility, which can be a primary obstacle to achieving adequate oral bioavailability.

Q2: Why is the bioavailability of this compound a concern for in vivo studies?

A2: The bioavailability of an orally administered compound is largely dependent on its solubility in the gastrointestinal fluids and its permeability across the intestinal membrane. For compounds like this compound that are soluble in organic solvents but likely have low aqueous solubility, this poor solubility can be the rate-limiting step in its absorption, leading to low and variable bioavailability.[6][7][8] This can result in suboptimal therapeutic efficacy and difficulty in establishing reliable dose-response relationships in in vivo models.

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[9][10] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][9]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid dispersion, which has higher solubility and faster dissolution than the crystalline form.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[7]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.[7]

  • Prodrug Approach: Modifying the chemical structure of the parent drug to create a more soluble derivative (prodrug) that converts back to the active form in vivo.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low and inconsistent plasma concentrations of this compound in animal studies. Poor aqueous solubility limiting dissolution and absorption.1. Conduct solubility studies in simulated gastric and intestinal fluids. 2. Explore formulation strategies to enhance solubility (e.g., micronization, amorphous solid dispersion, lipid-based formulation).
High variability in therapeutic response between individual subjects. Formulation-dependent absorption; food effects.1. Develop a robust formulation that provides consistent drug release. 2. Standardize feeding protocols in animal studies to minimize food-related variability.
Precipitation of the compound observed when moving from an organic solvent stock to an aqueous buffer for in vitro assays. The compound is "crashing out" of solution due to its low aqueous solubility.1. Use a co-solvent system if permissible for the assay. 2. Consider using a solubilizing excipient such as a small percentage of DMSO or a cyclodextrin (B1172386) in the final buffer.
Difficulty preparing a homogenous and stable oral dosing suspension. Poor wettability and high crystallinity of the solid compound.1. Employ particle size reduction techniques. 2. Incorporate a wetting agent and a suspending agent in the vehicle.

Data Presentation: Exemplary Bioavailability Enhancement

The following table presents hypothetical data to illustrate the potential improvements in key pharmacokinetic parameters of this compound following the application of various formulation strategies.

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Unformulated)50 ± 152.0250 ± 75100 (Reference)
Micronized Suspension120 ± 301.5750 ± 150300
Amorphous Solid Dispersion250 ± 501.01800 ± 300720
Self-Emulsifying Drug Delivery System (SEDDS)400 ± 800.752500 ± 4501000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

Method:

  • Add an excess amount of this compound to separate vials containing PBS, SGF, and SIF.

  • Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Protocol 2: In Situ Intestinal Perfusion Study in Rats

Objective: To evaluate the intestinal permeability of this compound from different formulations.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound formulations (e.g., aqueous suspension, SEDDS)

  • Peristaltic pump

  • Surgical instruments

  • LC-MS/MS system for bioanalysis

Method:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Perform a midline abdominal incision to expose the small intestine.

  • Isolate a segment of the jejunum (approximately 10 cm).

  • Cannulate both ends of the isolated segment and flush gently with pre-warmed perfusion buffer to remove intestinal contents.

  • Perfuse the intestinal segment with the this compound formulation at a constant flow rate (e.g., 0.2 mL/min).

  • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).

  • At the end of the experiment, measure the length and radius of the perfused intestinal segment.

  • Analyze the concentration of this compound in the collected perfusate samples using a validated LC-MS/MS method.

  • Calculate the permeability coefficient based on the disappearance of the drug from the perfusate over time.

Visualizations

G cluster_0 Challenges to Oral Bioavailability Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution Rate Low Dissolution Rate Poor Aqueous Solubility->Low Dissolution Rate Low Concentration at Absorption Site Low Concentration at Absorption Site Low Dissolution Rate->Low Concentration at Absorption Site Low Permeability Low Permeability Poor Absorption Poor Absorption Low Permeability->Poor Absorption First-Pass Metabolism First-Pass Metabolism Low Bioavailability Low Bioavailability First-Pass Metabolism->Low Bioavailability Low Concentration at Absorption Site->Poor Absorption Poor Absorption->Low Bioavailability

Caption: Factors limiting the oral bioavailability of this compound.

G cluster_workflow Bioavailability Enhancement Workflow Start Start Characterize Physicochemical Properties Characterize Physicochemical Properties Start->Characterize Physicochemical Properties Select Formulation Strategy Select Formulation Strategy Characterize Physicochemical Properties->Select Formulation Strategy Particle Size Reduction Particle Size Reduction Select Formulation Strategy->Particle Size Reduction Crystalline Solid Dispersion Solid Dispersion Select Formulation Strategy->Solid Dispersion Amorphous Lipid-Based Formulation Lipid-Based Formulation Select Formulation Strategy->Lipid-Based Formulation Lipophilic Develop and Optimize Formulation Develop and Optimize Formulation Particle Size Reduction->Develop and Optimize Formulation Solid Dispersion->Develop and Optimize Formulation Lipid-Based Formulation->Develop and Optimize Formulation In Vitro Characterization In Vitro Characterization Develop and Optimize Formulation->In Vitro Characterization In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Characterization->In Vivo Pharmacokinetic Study Analyze Results Analyze Results In Vivo Pharmacokinetic Study->Analyze Results

Caption: A typical experimental workflow for enhancing bioavailability.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound This compound This compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of N1-Methoxymethyl Picrinine and Vincristine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established anticancer agent vincristine (B1662923) and the natural indole (B1671886) alkaloid N1-Methoxymethyl picrinine (B199341). While extensive experimental data is available for vincristine, research on the specific anticancer properties of N1-Methoxymethyl picrinine is limited. This comparison, therefore, draws upon available data for vincristine and contrasts it with the current understanding of this compound, primarily derived from studies on its plant source, Alstonia scholaris, and related compounds.

Executive Summary

Mechanism of Action

Vincristine: A Mitotic Inhibitor

Vincristine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[1][2] It binds to β-tubulin and inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule assembly leads to the formation of dysfunctional mitotic spindles, causing cells to arrest in the metaphase of mitosis (M phase).[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

vincristine_mechanism Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubule Microtubule Assembly Vincristine->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts M_Phase M-Phase Arrest MitoticSpindle->M_Phase Leads to Apoptosis Apoptosis M_Phase->Apoptosis Triggers

Caption: Mechanism of action of Vincristine.

This compound: An Indole Alkaloid with Undetermined Action

This compound is an indole alkaloid isolated from the leaves of Alstonia scholaris. There is a significant lack of specific data on the anticancer mechanism of this compound. However, studies on crude extracts and alkaloid fractions from Alstonia scholaris have shown cytotoxic activity against various cancer cell lines, suggesting that constituent compounds, potentially including this compound, possess anticancer properties. The parent compound, picrinine, has been noted for its anti-inflammatory activity. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

picrinine_origin Alstonia Alstonia scholaris Extracts Crude Extracts & Alkaloid Fractions Alstonia->Extracts Source of Picrinine Picrinine Extracts->Picrinine Contains N1_MMP N1-Methoxymethyl Picrinine Picrinine->N1_MMP Is a derivative of

Caption: Origin of this compound.

Comparative Cytotoxicity

Vincristine

The cytotoxic effects of vincristine have been extensively studied across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, although sensitivity can vary between cell types.

Cell LineCancer TypeIC50 (nM)
L1210Murine Leukemia~2-10
CEMHuman Lymphoblastoid Leukemia~2-10
SH-SY5YHuman Neuroblastoma100[4]
MCF7-WTHuman Breast Cancer7.371
VCR/MCF7 (resistant)Human Breast Cancer10,574

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.

This compound

Specific IC50 values for purified this compound are not available in the current literature. However, studies on alkaloid fractions from Alstonia species provide some indication of the potential cytotoxic activity of its constituent compounds. For instance, some bisindole alkaloids from Alstonia macrophylla have shown IC50 values in the range of 2-10 µM against various human cancer cell lines.[5] It is important to note that these values are for different, albeit related, compounds and not for this compound itself.

Effects on Cell Cycle and Apoptosis

Vincristine

Vincristine's primary effect on the cell cycle is a robust arrest at the G2/M phase, a direct consequence of its disruption of the mitotic spindle.[3][6] This prolonged arrest in mitosis activates the spindle assembly checkpoint, ultimately leading to the induction of apoptosis.[3] The apoptotic pathway triggered by vincristine involves the activation of the intrinsic or mitochondrial pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[4]

vincristine_apoptosis_pathway Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Mitochondrial_Pathway Intrinsic Apoptotic Pathway Mitotic_Arrest->Mitochondrial_Pathway Activates Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by Vincristine.

This compound

There is no specific information available regarding the effects of this compound on the cell cycle or its ability to induce apoptosis. Research on related alkaloids and plant extracts suggests that apoptosis induction is a common mechanism of anticancer action for many natural products. However, without direct experimental evidence, the specific pathway and cellular effects of this compound remain speculative.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds like vincristine.

mtt_assay_workflow node_start Seed cancer cells in a 96-well plate node_treatment Treat cells with varying concentrations of Vincristine or this compound node_start->node_treatment node_incubation Incubate for 24-72 hours node_treatment->node_incubation node_mtt Add MTT reagent and incubate for 2-4 hours node_incubation->node_mtt node_solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals node_mtt->node_solubilize node_read Measure absorbance at 570 nm using a microplate reader node_solubilize->node_read node_analysis Calculate cell viability and determine IC50 value node_read->node_analysis

Caption: MTT assay workflow for cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., vincristine) for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This incubation typically lasts for 2-4 hours.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Detailed Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization (for adherent cells) and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase A to prevent staining of RNA.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

  • Data Analysis: A histogram of DNA content is generated, showing peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[7]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Staining: The cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for a short period to allow for binding of Annexin V and uptake of PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

Conclusion and Future Directions

The comparative analysis clearly positions vincristine as a well-understood and potent anticancer agent with a defined mechanism of action. Its clinical utility is supported by a vast body of experimental data. In stark contrast, this compound remains a compound of unknown potential in the context of cancer therapy.

The cytotoxic activity observed in extracts of Alstonia scholaris provides a compelling rationale for further investigation into its individual components, including this compound. Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable specific biological assays.

  • In Vitro Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines.

  • Mechanistic Studies: Investigating its effects on the cell cycle, apoptosis, and key signaling pathways to identify its molecular targets.

  • In Vivo Efficacy: Evaluating its antitumor activity and toxicity in preclinical animal models.

Such studies are essential to determine if this compound or its derivatives hold promise as novel anticancer agents and to provide the necessary data for a more direct and meaningful comparison with established drugs like vincristine.

References

Picrinine Alkaloids vs. Standard Chemotherapeutics: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The specific compound N1-Methoxymethyl picrinine (B199341) is not described in the current scientific literature. This guide, therefore, provides a comparative analysis of picrinine-type alkaloids, primarily derived from plants of the Alstonia genus, against common chemotherapeutic agents. The data presented for picrinine-related compounds is often from complex alkaloid fractions and not from the purified N1-Methoxymethyl picrinine derivative.

Introduction

Picrinine is a monoterpenoid indole (B1671886) alkaloid found in various species of the Alstonia genus, which have a history of use in traditional medicine.[1] Recent scientific interest has focused on the potential anticancer properties of alkaloids isolated from these plants.[2][3] This guide provides a cross-validation of the reported anticancer activity of picrinine-containing alkaloid fractions and related compounds in several cancer models, comparing their efficacy with established chemotherapeutic drugs.

Comparative Anticancer Activity

The in vitro cytotoxic activity of picrinine-related alkaloids has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50) of Picrinine-Related Alkaloid Fractions

Cancer Cell LineCell TypeIC50 (µg/mL) of Alstonia scholaris Alkaloid Fraction[4]
HeLaCervical Carcinoma5.53
HepG2Hepatocellular Carcinoma25
HL-60Promyelocytic Leukemia11.16
KBOral Epidermoid Carcinoma10
MCF-7Breast Adenocarcinoma29.76

Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents

For comparison, the table below lists the approximate IC50 values for commonly used chemotherapy drugs in the same or similar cancer cell lines. It is important to note that these values can vary between studies depending on the experimental conditions.

Cancer Cell LineCell TypeCisplatin (µM)[5]Doxorubicin (µM)Paclitaxel (nM)[6]
HeLaCervical Carcinoma~12.88~0.1-1~5-10
HepG2Hepatocellular Carcinoma~8.26~0.5-5~20-50
A549Lung Carcinoma~5-15~0.1-1~10-30
MCF-7Breast Adenocarcinoma~10-30~0.1-1~2-10
HT-29Colorectal Adenocarcinoma~6.3~0.1-1~5-20

Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for picrinine is not fully elucidated, many indole alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][7] Studies on alkaloids from Alstonia scholaris suggest that they can trigger the intrinsic (mitochondrial) apoptotic pathway.[8][9] This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are the executioners of apoptosis.[10]

G cluster_0 Picrinine Derivative cluster_1 Mitochondrial (Intrinsic) Pathway PD Picrinine Derivative Bax Bax Activation PD->Bax Bcl2 Bcl-2 Inhibition PD->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by picrinine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of compounds like picrinine derivatives.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., picrinine derivative or standard drug) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Protein Expression Analysis: Western Blotting

This technique is used to detect specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Further Development Start Test Compound (e.g., Picrinine Derivative) MTT MTT Assay (Multiple Cancer Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50->Apoptosis_Assay WB Western Blot (Apoptotic Protein Expression) IC50->WB Pathway Elucidate Signaling Pathway Apoptosis_Assay->Pathway WB->Pathway InVivo In Vivo Animal Models Pathway->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General workflow for anticancer drug discovery and development.

Conclusion

The available data suggests that alkaloid fractions rich in picrinine-type compounds from Alstonia scholaris exhibit notable cytotoxic activity against a range of cancer cell lines. While a direct comparison to purified standard chemotherapeutics is challenging due to the nature of the tested extracts, the IC50 values are within a range that indicates potential for further investigation. The proposed mechanism of action via induction of the intrinsic apoptotic pathway is consistent with the activity of other anticancer natural products. Future research should focus on the isolation and evaluation of pure picrinine and its derivatives to accurately determine their therapeutic potential and to further elucidate their molecular mechanisms of action.

References

Confirming N1-Methoxymethyl Picrinine Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), a derivative of the indole (B1671886) alkaloid picrinine found in Alstonia scholaris, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antitussive, and anti-asthmatic effects. Preliminary research suggests that the parent compound, picrinine, may exert its anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide provides a comparative overview of modern experimental approaches to definitively confirm the engagement of N1-Methoxymethyl picrinine with its putative target, 5-lipoxygenase, within a cellular context.

Methods for Confirming Target Engagement

Two powerful and complementary methods for validating the interaction between a small molecule and its protein target in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a biophysical technique that assesses the thermal stability of a target protein in the presence and absence of a ligand. The principle is that ligand binding stabilizes the protein, resulting in a higher melting temperature. A key advantage of CETSA is that it is a label-free method, meaning it does not require any modification of the compound of interest, thus preserving its native binding characteristics.

Photoaffinity Labeling: A Covalent Capture Method

Photoaffinity labeling utilizes a chemically modified version of the small molecule, a "probe," which contains a photoreactive group. Upon exposure to UV light, this probe covalently crosslinks to its binding partner. Subsequent proteomic analysis can then identify the protein that has been "tagged" by the probe. This method provides direct evidence of a physical interaction between the compound and its target.

Comparison of Target Engagement Methodologies

The following table summarizes the key characteristics and expected outcomes for CETSA and Photoaffinity Labeling in the context of confirming this compound engagement with 5-lipoxygenase.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Ligand-induced thermal stabilization of the target protein.UV-induced covalent crosslinking of a photoreactive probe to its target.
Compound Modification Not required. Uses the native this compound.Requires synthesis of a photoaffinity probe derivative of this compound.
Primary Readout Change in the melting temperature (Tm) of 5-lipoxygenase.Identification of 5-lipoxygenase by mass spectrometry after enrichment of the crosslinked complex.
Data Output Melt curves and isothermal dose-response curves.Mass spectra of identified peptides from 5-lipoxygenase.
Strengths - Label-free, preserving native interactions.- Can be performed in intact cells and cell lysates.- Provides information on target engagement under physiological conditions.- Provides direct evidence of a physical interaction.- Can identify the specific binding site on the target protein.
Limitations - Indirect method; stabilization could be due to downstream effects.- Not all protein-ligand interactions result in a significant thermal shift.- Requires chemical synthesis of a probe, which may alter binding affinity.- Potential for non-specific crosslinking.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for 5-Lipoxygenase Engagement

This protocol describes a Western blot-based CETSA to assess the thermal stabilization of 5-lipoxygenase by this compound in a human cell line expressing 5-LO (e.g., HL-60 or HEK293 cells transfected with 5-LO).

Materials:

  • Human cell line expressing 5-lipoxygenase

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-5-lipoxygenase primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR thermocycler

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with either this compound (at various concentrations) or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: After heating, lyse the cells by freeze-thawing or by adding lysis buffer.

  • Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe for 5-lipoxygenase using a specific antibody.

  • Data Analysis: Quantify the band intensities for 5-lipoxygenase at each temperature. Plot the percentage of soluble 5-LO relative to the non-heated control against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Photoaffinity Labeling for 5-Lipoxygenase Identification

This protocol outlines a general workflow for identifying the target of this compound using a custom-synthesized photoaffinity probe.

Materials:

  • This compound photoaffinity probe (containing a photoreactive group like a diazirine and a reporter tag like biotin (B1667282) or a clickable alkyne).

  • Human cell line of interest.

  • UV crosslinking apparatus (e.g., 365 nm UV lamp).

  • Streptavidin beads (for biotinylated probes) or click chemistry reagents (for alkyne-tagged probes).

  • Mass spectrometry facility.

Procedure:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound. The photoreactive moiety should be positioned away from presumed key binding regions to minimize interference with target interaction.

  • Cell Incubation: Treat cells with the photoaffinity probe. A control group should be treated with an excess of the parent compound (this compound) to demonstrate competitive binding.

  • UV Crosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-crosslinked proteins using streptavidin beads (for biotin tags) or by click chemistry to attach an affinity handle (for alkyne tags).

  • Proteomic Analysis: Elute the enriched proteins, separate them by SDS-PAGE, and identify the protein bands by in-gel digestion followed by mass spectrometry.

  • Data Analysis: Identify proteins that are specifically labeled by the probe and where labeling is competed away by the parent compound. The identification of 5-lipoxygenase in the mass spectrometry data would confirm it as a direct target.

Visualizing Workflows and Pathways

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_pal Photoaffinity Labeling c1 Cell Treatment with This compound c2 Heating Gradient c1->c2 c3 Cell Lysis & Centrifugation c2->c3 c4 Western Blot for 5-LO c3->c4 c5 Melt Curve Analysis c4->c5 p1 Incubate Cells with Photoreactive Probe p2 UV Crosslinking p1->p2 p3 Cell Lysis & Enrichment p2->p3 p4 Mass Spectrometry p3->p4 p5 Target Identification p4->p5

Experimental workflows for CETSA and Photoaffinity Labeling.

signaling_pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Pro_inflammatory Pro-inflammatory Leukotrienes LTA4->Pro_inflammatory Picrinine N1-Methoxymethyl picrinine Picrinine->Five_LO Inhibition

Proposed mechanism of this compound in the 5-lipoxygenase pathway.

Comparison with Alternative 5-Lipoxygenase Inhibitors

To provide context for the potential efficacy of this compound, it is useful to compare it with other known 5-lipoxygenase inhibitors.

CompoundTypeReported IC50 (in vitro)Cellular PotencyNotes
Zileuton N-hydroxyurea derivative~1 µMPotentFDA-approved drug for asthma.
Atreleuton N-hydroxyurea derivativeSub-micromolarPotentInvestigated for cardiovascular diseases.
Nordihydroguaiaretic Acid (NDGA) Natural product (catechol)~0.5 µMPotentRedox-active inhibitor, potential for off-target effects.
Boswellic Acids Natural product (triterpenes)Micromolar rangeModerateActive components of frankincense with anti-inflammatory properties.

Note: The potency of this compound against 5-lipoxygenase is yet to be experimentally determined.

Conclusion

Confirming the direct engagement of this compound with 5-lipoxygenase in a cellular environment is a critical step in validating its mechanism of action and advancing its development as a potential therapeutic agent. The Cellular Thermal Shift Assay offers a robust, label-free method to assess target engagement under physiological conditions. Photoaffinity labeling, while requiring more upfront chemical synthesis, provides definitive evidence of a direct binding interaction. By employing these state-of-the-art techniques, researchers can gain a comprehensive understanding of how this compound functions at a molecular level, paving the way for further preclinical and clinical investigation.

A Comparative Analysis of N1-Methoxymethyl Picrinine and Its Synthetic Analogs in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, presents a complex and intriguing scaffold for medicinal chemistry. Its parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[1] This guide provides a comparative overview of N1-Methoxymethyl picrinine and a series of rationally designed synthetic analogs. The aim is to explore the structure-activity relationships (SAR) concerning their potential anti-inflammatory effects and cytotoxic profiles. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents based on the picrinine framework.

Chemical Structures of this compound and Analogs

To investigate the impact of substitutions at the N1-position and other key locations on the picrinine core, a series of analogs are proposed for synthesis and evaluation. The selection is based on established medicinal chemistry strategies to modulate pharmacokinetic and pharmacodynamic properties.

Compound IDStructureR1-GroupR2-GroupMolecular Weight
1 This compound-CH₂OCH₃-COOCH₃382.44
2 Picrinine-H-COOCH₃338.39
3 N1-Methyl picrinine-CH₃-COOCH₃352.42
4 N1-Ethyl picrinine-CH₂CH₃-COOCH₃366.45
5 N1-Propargyl picrinine-CH₂C≡CH-COOCH₃376.43
6 Picrinine Ethyl Ester-H-COOCH₂CH₃352.42

Comparative Biological Activity

The following table summarizes hypothetical in vitro data for this compound and its analogs across key assays relevant to anti-inflammatory and cytotoxic potential.

Compound ID5-LOX Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)NO Production Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)
1 15.2 ± 1.8> 10025.8 ± 3.1> 50
2 10.5 ± 1.2> 10018.2 ± 2.5> 50
3 8.9 ± 0.985.4 ± 9.212.5 ± 1.742.1 ± 4.5
4 12.3 ± 1.5> 10020.1 ± 2.8> 50
5 5.1 ± 0.660.1 ± 7.38.9 ± 1.128.7 ± 3.2
6 18.7 ± 2.1> 10032.4 ± 3.9> 50

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Synthesis of N1-Substituted Picrinine Analogs

The synthesis of N1-substituted analogs of picrinine can be achieved from the parent alkaloid, picrinine, which can be isolated from natural sources or prepared via total synthesis.

General Procedure for N1-Alkylation:

  • To a solution of picrinine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the respective alkylating agent (e.g., methyl iodide for N1-methyl picrinine, ethyl bromide for N1-ethyl picrinine, propargyl bromide for N1-propargyl picrinine; 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N1-substituted picrinine analog.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the 5-lipoxygenase enzyme, a key enzyme in the biosynthesis of leukotrienes.

  • Prepare a reaction mixture containing purified human recombinant 5-LOX enzyme in a suitable buffer.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the mixture at 37 °C for a specified time.

  • Stop the reaction and measure the formation of the product, 5-hydroxyeicosatetraenoic acid (5-HETE), using a suitable method such as UV-spectroscopy or an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay assesses the selective inhibition of the COX-2 enzyme, which is involved in inflammatory prostaglandin (B15479496) synthesis.

  • Use a commercial COX-2 inhibitor screening kit or purified ovine or human COX-2 enzyme.

  • Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate at 37 °C for a defined period.

  • Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubate for 24 hours.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the cell viability using an MTT assay to exclude cytotoxic effects.

  • Calculate the percentage of NO production inhibition and determine the IC₅₀ value.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the compounds that causes 50% cell death, providing a measure of their general toxicity.

  • Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine the CC₅₀ value from the dose-response curve.

Signaling Pathway Context

The anti-inflammatory effects of picrinine and its analogs are hypothesized to be mediated through the inhibition of key enzymes in the inflammatory cascade.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound and its synthetic analogs. The hypothetical data suggest that modifications at the N1-position of the picrinine scaffold can significantly influence its biological activity. The introduction of a small alkyl group like methyl or a reactive propargyl group may enhance anti-inflammatory potency, but potentially at the cost of increased cytotoxicity. Further investigations should focus on a broader range of N1-substituents and modifications at other positions of the picrinine core to develop a comprehensive SAR. In vivo studies in relevant animal models of inflammation will be crucial to validate the therapeutic potential of the most promising analogs.

References

Orthogonal Assays to Confirm N1-Methoxymethyl Picrinine's Mechanism of Action as a 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the plant Alstonia scholaris, is a structural analog of picrinine. While the precise mechanism of action for N1-Methoxymethyl picrinine is not extensively documented, its parent compound, picrinine, has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme is a critical player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Therefore, it is hypothesized that this compound exerts its effects through the inhibition of the 5-LOX pathway.

This guide provides a comprehensive overview of orthogonal assays that can be employed to rigorously test this hypothesis. By utilizing a combination of biochemical and cell-based approaches, researchers can gain a high degree of confidence in the mechanism of action of this compound and compare its performance against other well-characterized 5-LOX inhibitors.

The 5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. The 5-LOX enzyme, upon activation and translocation to the nuclear membrane, converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are involved in inflammatory responses.

5-LOX_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Inhibited by This compound LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation

Figure 1: The 5-Lipoxygenase signaling pathway and the proposed point of inhibition by this compound.

Orthogonal Assays for Mechanism Confirmation

To robustly confirm that this compound acts as a 5-LOX inhibitor, a multi-pronged experimental approach is recommended. The following three orthogonal assays provide complementary data points, from direct enzyme interaction to cellular and downstream effects.

Biochemical 5-LOX Activity Assay

This assay directly measures the enzymatic activity of purified 5-LOX in the presence of the test compound. It is a primary screen to determine if this compound can directly inhibit the enzyme.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified 5-LOX enzyme - Arachidonic acid (substrate) - this compound - Assay Buffer Start->Prepare_Reagents Incubate Incubate 5-LOX with This compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure Measure Product Formation (e.g., spectrophotometrically at 234 nm) Add_Substrate->Measure Analyze Analyze Data: Calculate % inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for a biochemical 5-LOX activity assay.
Cell-Based Leukotriene B4 (LTB4) Quantification

This assay measures the production of LTB4, a downstream product of the 5-LOX pathway, in a cellular context. This provides evidence that the compound is active in a more physiologically relevant environment.

Figure 3: Workflow for a cell-based LTB4 quantification assay.
5-LOX Translocation Assay

Upon cell stimulation, 5-LOX translocates from the cytosol to the nuclear membrane. This assay visualizes the subcellular localization of 5-LOX to determine if the test compound can inhibit this critical activation step.

Translocation_Assay_Workflow Start Start Culture_Cells Culture Leukocytes on Coverslips Start->Culture_Cells Treat_Cells Treat cells with This compound Culture_Cells->Treat_Cells Stimulate Stimulate cells (e.g., with A23187) Treat_Cells->Stimulate Fix_Permeabilize Fix and Permeabilize Cells Stimulate->Fix_Permeabilize Immunostain Immunostain for 5-LOX and Nuclear Marker (DAPI) Fix_Permeabilize->Immunostain Image Image with Fluorescence Microscopy Immunostain->Image Analyze Analyze Images for 5-LOX Nuclear Localization Image->Analyze End End Analyze->End

Figure 4: Workflow for a 5-LOX translocation assay.

Comparative Performance of 5-LOX Inhibitors

To contextualize the activity of this compound, its performance should be compared against established 5-LOX inhibitors. The following table summarizes the reported inhibitory concentrations (IC50) for several common inhibitors across the orthogonal assays described.

InhibitorBiochemical 5-LOX Activity Assay (IC50)Cell-Based LTB4 Production Assay (IC50)5-LOX Translocation Inhibition
This compound To be determinedTo be determinedTo be determined
Zileuton ~1.90 µM~1.41 µMDoes not inhibit translocation
NDGA (Nordihydroguaiaretic acid) ~0.5 µM~1 µMInhibits translocation
MK-886 Does not directly inhibit enzyme~3 nMPotently inhibits translocation

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Biochemical 5-LOX Activity Assay Protocol
  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM ATP). Prepare a stock solution of arachidonic acid in ethanol. Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Enzyme and Inhibitor Incubation : In a UV-transparent 96-well plate, add purified human 5-LOX enzyme to the reaction buffer. Add the test compounds at various concentrations and incubate for 15 minutes at room temperature.

  • Initiate Reaction : Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measure Absorbance : Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

  • Data Analysis : Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Leukotriene B4 (LTB4) ELISA Protocol
  • Cell Culture : Culture a suitable cell line (e.g., human neutrophils or THP-1 monocytes) in appropriate media.

  • Cell Plating : Plate the cells in a 96-well plate at a desired density and allow them to adhere.

  • Compound Incubation : Pre-incubate the cells with various concentrations of this compound or control inhibitors for 30 minutes.

  • Cell Stimulation : Stimulate the cells with a calcium ionophore such as A23187 (e.g., 1-5 µM) for 15-30 minutes to induce LTB4 production.

  • Supernatant Collection : Centrifuge the plate and collect the supernatant.

  • ELISA : Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis : Generate a standard curve from the LTB4 standards. Determine the concentration of LTB4 in each sample and calculate the percent inhibition for each compound concentration. Determine the IC50 value as described above.

5-LOX Translocation Immunofluorescence Protocol
  • Cell Seeding : Seed cells (e.g., human neutrophils) onto glass coverslips in a multi-well plate and allow them to attach.

  • Compound Treatment : Treat the cells with this compound or control inhibitors at a fixed concentration for 30 minutes.

  • Cell Stimulation : Stimulate the cells with A23187 for 5-10 minutes to induce 5-LOX translocation.

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

  • Immunostaining : Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against 5-LOX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy : Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Image Analysis : Capture images and analyze the subcellular localization of the 5-LOX signal. Quantify the nuclear vs. cytoplasmic fluorescence intensity to determine the extent of translocation and its inhibition by the test compounds.

By employing this panel of orthogonal assays, researchers can build a strong, data-driven case for the mechanism of action of this compound as a 5-lipoxygenase inhibitor and effectively compare its potency and mode of inhibition to other compounds in the field.

N1-Methoxymethyl Picrinine: An Indole Alkaloid Awaiting Quantitative Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, remains a compound with limited published research on its specific biological activities.[1][2] While its parent compound, picrinine, has been noted for its anti-inflammatory properties, a comprehensive, quantitative comparison of N1-Methoxymethyl picrinine with other well-known indole alkaloids is currently challenging due to a significant lack of available experimental data. This guide provides a comparative overview based on existing qualitative information for picrinine and quantitative data for other relevant indole alkaloids, highlighting the current research landscape and future directions.

Comparative Landscape of Indole Alkaloids

Indole alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention in drug discovery, particularly in the field of oncology.[1] Prominent examples like vincristine (B1662923) and vinblastine (B1199706) are established chemotherapeutic agents. The biological activity of these compounds often stems from their interaction with critical cellular targets.

Due to the absence of specific quantitative data for this compound, a direct comparison of its performance is not feasible. However, we can draw qualitative inferences based on its structural relationship to picrinine and the known activities of other alkaloids isolated from Alstonia scholaris and other sources. Picrinine has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[3][4][5]

For a quantitative perspective, this guide presents data on other indole alkaloids, including echitamine chloride (also from Alstonia scholaris), and the widely used vinca (B1221190) alkaloids, vincristine and vinblastine.

Data Presentation: A Comparative Look at Indole Alkaloid Activity

The following table summarizes the available biological activity data for selected indole alkaloids. It is important to reiterate that no quantitative data for this compound has been found in the public domain.

Indole Alkaloid Reported Biological Activity Mechanism of Action Quantitative Data (IC50) Source Organism
This compound Information not availableInformation not availableNo data availableAlstonia scholaris
Picrinine Anti-inflammatoryInhibition of 5-lipoxygenaseNo data availableAlstonia scholaris[3][4][5]
Echitamine chloride Anti-tumor, Pancreatic lipase (B570770) inhibitionInduces DNA fragmentation and apoptosis10.92 μM (Pancreatic lipase)[1][2]Alstonia scholaris[1][2]
Vincristine AnticancerTubulin polymerization inhibitorSee table belowCatharanthus roseus
Vinblastine AnticancerTubulin polymerization inhibitorSee table belowCatharanthus roseus
In Vitro Cytotoxicity of Vinca Alkaloids
Alkaloid Cell Line Cancer Type IC50
Vincristine A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
Vinblastine MCF-7Breast Cancer0.68 nM
A2780Ovarian Cancer3.92 - 5.39 nM

Experimental Protocols

Detailed experimental protocols for this compound are not available due to the lack of published studies on its biological activity. However, a general protocol for assessing the anti-inflammatory activity of a compound via inhibition of 5-lipoxygenase, the reported mechanism for picrinine, is provided below.

General Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of 5-lipoxygenase.

Materials:

  • Human recombinant 5-LOX

  • Linoleic acid (substrate)

  • Test compound (e.g., Picrinine)

  • Positive control (e.g., Zileuton)

  • Phosphate (B84403) buffer

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a reaction vessel, combine the phosphate buffer, the 5-LOX enzyme solution, and the test compound solution.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Monitor the formation of the product (conjugated dienes) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing a Potential Mechanism and Workflow

While the specific signaling pathway for this compound is unknown, we can visualize the general workflow for evaluating a novel indole alkaloid and the reported anti-inflammatory pathway of its parent compound, picrinine.

G General Workflow for Evaluating a Novel Indole Alkaloid cluster_extraction Extraction & Isolation cluster_evaluation Biological Evaluation A Plant Material (e.g., Alstonia scholaris leaves) B Extraction with Solvent A->B C Chromatographic Separation B->C D Isolation of this compound C->D E In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) D->E F Determination of IC50/EC50 Values E->F H Mechanism of Action Studies E->H G In Vivo Studies (e.g., Animal Models) F->G

Caption: General workflow for the evaluation of a novel indole alkaloid.

G Inhibition of the 5-Lipoxygenase Pathway by Picrinine AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LT Leukotrienes LOX->LT Inflammation Inflammatory Response LT->Inflammation Picrinine Picrinine Picrinine->LOX Inhibition

Caption: Reported anti-inflammatory pathway of picrinine.

Conclusion

The study of this compound is still in its infancy. While its chemical structure and origin are known, its biological activities and potential therapeutic applications remain unexplored. The lack of quantitative data prevents a direct and meaningful comparison with other well-characterized indole alkaloids. Future research should focus on conducting comprehensive in vitro and in vivo studies to elucidate the pharmacological profile of this compound. Such studies would not only fill the existing knowledge gap but also potentially uncover a novel bioactive compound with therapeutic promise, continuing the rich tradition of drug discovery from natural products.

References

Independent Verification of N1-Methoxymethyl Picrinine Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of published data is a cornerstone of scientific rigor. This guide addresses the available information and current challenges in verifying the biological data for N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.

Executive Summary

N1-Methoxymethyl picrinine is a naturally occurring compound with potential biological activities, stemming from a plant with a history of use in traditional medicine. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in quantitative data regarding its specific biological performance. While general anti-inflammatory and antimicrobial properties are attributed to the extracts of Alstonia scholaris and the parent compound, picrinine, specific metrics such as IC50 or Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. This absence of published data precludes a direct, evidence-based comparison with alternative compounds and the detailed reporting of experimental protocols for its specific bioassays.

Current Data Landscape

This compound has been identified as a constituent of the hydro-alcoholic extract of Alstonia scholaris leaves. The plant itself is known to produce a variety of bioactive alkaloids, with extracts demonstrating a range of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Activity: The alkaloidal fraction of Alstonia scholaris leaves has shown bioactivity in these areas.

  • Antitussive and Antiasthmatic Properties: The related compound, picrinine, has been specifically noted for these effects.

  • Antimicrobial and Antioxidant Potential: Various extracts of the plant have been investigated for these properties.

Despite these promising indications from the broader plant extracts and related molecules, specific quantitative data for this compound remains elusive.

Data Comparison and Experimental Protocols

Due to the lack of published quantitative data for this compound, a direct comparison with other compounds in terms of biological activity cannot be compiled. Consequently, detailed experimental protocols specifically used for the biological evaluation of this compound are not available in the public domain.

For researchers interested in investigating the properties of this compound, it would be necessary to perform de novo biological assays. Standard protocols for assessing anti-inflammatory and antimicrobial activity, such as those described below, could be adapted for this purpose.

General Experimental Workflow for Biological Screening

For researchers seeking to generate independent data on this compound, a general workflow for initial biological screening is proposed.

G General Workflow for Biological Activity Screening cluster_prep Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis prep Source and Purify This compound char Characterize Compound (NMR, MS, HPLC) prep->char anti_inflam Anti-inflammatory Assays (e.g., COX-2, NO inhibition) char->anti_inflam antimicrobial Antimicrobial Assays (e.g., MIC, MBC) char->antimicrobial data_acq Data Acquisition anti_inflam->data_acq antimicrobial->data_acq quant Quantitative Analysis (IC50, MIC determination) data_acq->quant comp Comparison with Reference Compounds quant->comp

Caption: A generalized workflow for the initial biological screening of this compound.

Conclusion and Future Directions

The absence of published, quantitative biological data for this compound presents a significant challenge for its independent verification and comparison with other potential therapeutic agents. While the phytochemical context suggests potential bioactivity, rigorous scientific investigation is required to substantiate these claims.

Future research should focus on:

  • Quantitative Biological Assays: Performing standardized in vitro and in vivo assays to determine the specific anti-inflammatory, antimicrobial, and other potential pharmacological activities of purified this compound.

  • Mechanism of Action Studies: Elucidating the signaling pathways and molecular targets through which this compound may exert its effects.

  • Comparative Studies: Benchmarking the activity of this compound against its parent compound, picrinine, and other relevant therapeutic agents.

The generation and publication of such data will be critical for the scientific community to objectively evaluate the potential of this compound as a lead compound for drug development.

Evaluating the Specificity of N1-Methoxymethyl picrinine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target specificity of a compound is paramount. This guide aims to provide a comprehensive evaluation of the specificity of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. However, a thorough review of the current scientific literature reveals a significant gap in the experimental data required for a conclusive assessment of its target specificity.

N1-Methoxymethyl picrinine belongs to the akuammiline (B1256633) class of alkaloids, several of which have been isolated from Alstonia scholaris and investigated for their pharmacological potential. While related compounds have shown activity against enzymes involved in the inflammatory cascade, direct and quantitative data on the binding profile and specificity of this compound remains elusive.

Putative Targets and Lack of Specificity Data

The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2] Furthermore, another alkaloid from Alstonia scholaris, (±)-scholarisine II, has been shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1 and also demonstrates marked inhibition of 5-LOX.[3] These findings suggest that enzymes within the arachidonic acid cascade, which are crucial mediators of inflammation, are potential targets for alkaloids from this plant source.

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, the following established protocols are typically employed to determine the specificity of a compound against targets like 5-LOX and COX enzymes.

5-Lipoxygenase (5-LOX) Inhibition Assay

A common method to assess 5-LOX inhibition is a cell-free enzymatic assay. The general workflow for such an assay is outlined below.

G cluster_prep Enzyme and Substrate Preparation cluster_incubation Incubation cluster_reaction Reaction Initiation and Termination cluster_analysis Analysis enzyme_prep Purified human recombinant 5-LOX is pre-incubated with CaCl2 and ATP. incubation The enzyme solution is incubated with varying concentrations of this compound or a known inhibitor (control). enzyme_prep->incubation substrate_prep Arachidonic acid (substrate) is prepared in a suitable buffer. initiation The reaction is initiated by adding the arachidonic acid substrate. incubation->initiation termination After a defined incubation period, the reaction is terminated by adding a quenching solution (e.g., methanol/acetonitrile). initiation->termination analysis The amount of 5-HETE (the product of 5-LOX activity) is quantified using techniques like HPLC or LC-MS/MS. termination->analysis ic50 IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. analysis->ic50 G cluster_enzymes Enzyme Preparation cluster_assay Assay Procedure cluster_results Data Analysis cox1 Purified COX-1 Enzyme incubation Each enzyme is incubated with this compound or control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2). cox1->incubation cox2 Purified COX-2 Enzyme cox2->incubation reaction The reaction is started by adding arachidonic acid. incubation->reaction detection Prostaglandin production is measured using methods like ELISA or LC-MS/MS. reaction->detection ic50_calc IC50 values for both COX-1 and COX-2 are determined. detection->ic50_calc selectivity The selectivity index (COX-1 IC50 / COX-2 IC50) is calculated to assess specificity. ic50_calc->selectivity G cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation, Pain, Fever pgs->inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation, Allergic Reactions lts->inflammation_lox

References

Safety Operating Guide

Proper Disposal Procedures for N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for drug, household, or other uses.

This document provides essential safety and logistical information for the proper disposal of N1-Methoxymethyl picrinine (B199341), a research chemical. The following procedures are based on general best practices for the disposal of indole (B1671886) alkaloids and potentially cytotoxic compounds. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your jurisdiction.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or a certified fume hood

Waste Segregation and Containment

Proper segregation of waste at the point of generation is critical to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid N1-Methoxymethyl picrinine, including residual amounts in original containers, using a scoop or shovel.[1]

    • Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Any materials contaminated with the compound, such as weighing paper, disposable gloves, and absorbent pads, must also be disposed of in this container.[2][3]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste:

    • Any sharps, such as needles, syringes, or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.[2] The container should be clearly labeled as "Cytotoxic Sharps Waste" or as required by your institution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste start->solid Solid or contaminated material liquid Liquid Waste start->liquid In solution sharps Contaminated Sharps start->sharps Needles, glass, etc. solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps->sharps_container ehs_pickup Arrange Pickup by Certified Hazardous Waste Disposal Service solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Disposal workflow for this compound.

Decontamination Procedures

  • Surface Decontamination: In the event of a spill, contain the spill with an appropriate absorbent material. Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous solid waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Equipment Decontamination: Any reusable labware or equipment that comes into contact with this compound must be thoroughly decontaminated. Consult your institution's standard operating procedures for cleaning contaminated equipment.

Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[1] This compound may be harmful to the aquatic environment.[1]

  • The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed professional hazardous waste disposal service.[4]

  • High-temperature incineration is the preferred method for the complete destruction of cytotoxic and other hazardous chemical waste.[5][6]

Experimental Protocols Cited

While this document provides disposal procedures, no experimental protocols for the synthesis or use of this compound were cited in the source documentation for these disposal guidelines. Researchers must develop their own experimental protocols in accordance with established laboratory safety practices.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for a thorough understanding of the specific hazards of this compound and the regulations set forth by your institution and local authorities. Always refer to the Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety department before handling or disposing of this chemical.

References

Safeguarding Your Research: Comprehensive Handling Protocols for N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of N1-Methoxymethyl picrinine (B199341) (CAS No: 1158845-78-3), including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal guidelines.

N1-Methoxymethyl picrinine is a natural product utilized in life sciences research.[1] Adherence to strict safety protocols is crucial to mitigate potential risks associated with its handling. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical management.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. All personnel handling this compound must use the following PPE, tested and approved under government standards such as NIOSH (US) or CEN (EU).[2]

Protection Type Specificatio Standard
Respiratory Protection Full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges. A full-face supplied air respirator is required if it is the sole means of protection.[2]NIOSH (US) or CEN (EU)[2]
Hand Protection Chemical-resistant gloves.[2]Inspect prior to use.[2]
Eye Protection Safety glasses with side-shields or goggles.[2]NIOSH (US) or EN 166 (EU)[2]
Skin and Body Protection Protective clothing to prevent skin contact.[2]N/A

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of contamination and exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.

receiving Receiving and Storage preparation Preparation for Use receiving->preparation Transport to designated area handling Handling and Experimentation preparation->handling Pre-experiment checks decontamination Decontamination handling->decontamination Post-experiment cleanup emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal decontamination->disposal Segregate waste

Figure 1. Workflow for handling this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.[2]

  • Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[2]

2. Preparation for Use:

  • Work in a designated area, such as a chemical fume hood, with appropriate exhaust ventilation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, put on all required PPE as specified in the table above.

3. Handling and Experimentation:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid inhalation and ingestion.[2]

  • Keep the compound away from sources of ignition.[2]

  • Wash hands thoroughly after handling.[2]

Accidental Release and Emergency First Aid

In the event of accidental release or exposure, immediate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes immediately. Flush the affected area with copious amounts of water. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[2]

For spills, wear respiratory protection and avoid dust formation.[2] Prevent the product from entering drains.[2] Pick up the spilled material by sweeping and shoveling, and place it in a suitable, closed container for disposal.[2]

Disposal Plan

All waste materials must be handled and disposed of in accordance with applicable laws and good laboratory practices.

  • Contaminated Gloves: Dispose of contaminated gloves after use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

  • Unused Material and Contaminated Waste: Dispose of contents and containers to an approved waste disposal plant.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.